2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQKHVZXPNHWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434572 | |
| Record name | 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635305-47-4 | |
| Record name | 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-chlorophenylboronic acid pinacol ester, is a key organoboron compound widely utilized in organic synthesis. As a stable and versatile derivative of 3-chlorophenylboronic acid, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to dehydration and protodeboronation, thereby ensuring reproducibility and scalability in synthetic processes. This guide provides an in-depth overview of the physical properties, handling, and purification of this important synthetic intermediate.
Molecular and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. These properties dictate the reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BClO₂ | [1] |
| Molecular Weight | 238.52 g/mol | [1] |
| CAS Number | 635305-47-4 | [1] |
| Appearance | White to off-white solid | [2] (for related isomer) |
| Melting Point | Not definitively reported for the 3-chloro isomer. The related 4-chloro isomer has a melting point of 53.0 to 57.0 °C. It is often described as a low melting solid. | [2] |
| Boiling Point | 317.893 °C at 760 mmHg | |
| Density | 1.103 g/cm³ | |
| Flash Point | 146.057 °C | |
| Solubility | Soluble in organic solvents such as N,N-dimethylformamide, ethyl acetate, and dichloromethane. Poor solubility in water. | [3] (for related boronic acid) |
Structural Elucidation
The structural identity and purity of this compound are typically confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group and a distinct singlet for the twelve equivalent methyl protons of the pinacol group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring and the quaternary and methyl carbons of the dioxaborolane ring. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: The boron NMR spectrum provides direct evidence for the presence and the electronic environment of the boron atom.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from sources of ignition.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Purification of Aryl Boronic Acid Pinacol Esters
The purification of aryl boronic acid pinacol esters can be challenging due to their potential for hydrolysis on silica gel. A common and effective method involves column chromatography on boric acid-impregnated silica gel, which mitigates decomposition.
Diagram of the Purification Workflow
Caption: Workflow for the purification of aryl boronic acid pinacol esters.
Step-by-Step Methodology
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in methanol to create a saturated solution.
-
Add silica gel to the solution and stir to form a slurry.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.
-
-
Column Packing:
-
Prepare a slurry of the boric acid-impregnated silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Logical Relationship in Suzuki-Miyaura Coupling
The utility of this compound is best exemplified by its role in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the key relationships and transformations in this catalytic cycle.
Caption: Key steps in the Suzuki-Miyaura coupling.
This catalytic cycle highlights the critical role of the boronic ester. The base activates the boronic ester to form a more nucleophilic 'ate' complex, which then undergoes transmetalation with the palladium(II) species generated from the oxidative addition of the aryl halide to the palladium(0) catalyst. The final reductive elimination step yields the desired biaryl product and regenerates the active palladium(0) catalyst.
Conclusion
This compound is an indispensable reagent in modern organic synthesis, particularly for the construction of complex molecular architectures. Its enhanced stability and ease of handling compared to the corresponding boronic acid make it a preferred choice for researchers in both academic and industrial settings. A comprehensive understanding of its physical properties, coupled with appropriate safety measures and purification techniques, is essential for its successful application in the synthesis of novel compounds with potential applications in medicine and materials science.
References
Spectroscopic Characterization of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 635305-47-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-chlorophenylboronic acid pinacol ester, is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of carbon-carbon bonds makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount to ensure the purity and identity of this reagent, which is critical for the reproducibility and success of subsequent synthetic steps. This guide provides an in-depth overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition.
Chemical Structure and Properties
CAS Number: 635305-47-4[1] Molecular Formula: C₁₂H₁₆BClO₂[1] Molecular Weight: 238.52 g/mol [1] IUPAC Name: this compound[1]
The structure consists of a 3-chlorophenyl group attached to a boronic acid which is protected by a pinacol group, forming a five-membered dioxaborolane ring. This pinacol ester form enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle and purify compared to the free boronic acid.[2][3]
Spectroscopic Analysis: A Multi-faceted Approach
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons (Ar-H): The four protons on the chlorophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton ortho to the boronate ester and meta to the chlorine will likely be the most downfield.
-
Pinacol Protons (-CH₃): The twelve protons of the four methyl groups on the pinacol moiety are equivalent and will give rise to a sharp, intense singlet, typically around δ 1.3 ppm.[4]
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | 7.2 - 7.8 | Multiplet | 4H |
| Pinacol CH₃ | ~1.3 | Singlet | 12H |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the boron atom (C-B) is often difficult to observe due to quadrupolar relaxation.[4] The carbon attached to the chlorine atom (C-Cl) will also have a characteristic chemical shift. The remaining four aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).
-
Pinacol Carbons: Two signals are expected for the pinacol group: one for the quaternary carbons of the dioxaborolane ring (C-O) and one for the methyl carbons (-CH₃).
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-B | Not typically observed |
| Aromatic C-Cl | ~134 |
| Aromatic C-H | 125 - 135 |
| Pinacol C-O | ~84 |
| Pinacol CH₃ | ~25 |
¹¹B NMR Spectroscopy
Boron-11 NMR is a specific and highly useful technique for characterizing boronic acids and their esters. The chemical shift is sensitive to the coordination number and electronic environment of the boron atom. For a tricoordinate boronic ester like this compound, a single, relatively broad signal is expected in the range of δ 20-35 ppm, with a reference standard of BF₃·OEt₂.[5][6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
¹¹B NMR: Use a broadband probe tuned to the ¹¹B frequency. Acquire the spectrum with proton decoupling.
Workflow for NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
Expected Fragmentation Pattern
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 238 would be expected. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 240 with an intensity of about one-third of the molecular ion peak should be observed, which is a characteristic signature for a monochlorinated compound. Fragmentation may involve the loss of the pinacol group or cleavage of the C-B bond. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[4]
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [C₁₂H₁₆B³⁵ClO₂]⁺ | 238.0932 |
| [C₁₂H₁₆B³⁷ClO₂]⁺ | 240.0902 |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorptions
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the pinacol ester will be seen just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the region of 1600-1450 cm⁻¹.
-
B-O Stretching: The B-O stretching vibrations of the dioxaborolane ring are characteristically strong and appear in the region of 1350-1300 cm⁻¹.
-
C-O Stretching: The C-O stretching of the pinacol ester will be observed in the 1200-1100 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-600 cm⁻¹.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| B-O Stretch | 1350 - 1300 |
| C-O Stretch | 1200 - 1100 |
| C-Cl Stretch | 800 - 600 |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption is primarily due to the π → π* transitions of the aromatic ring.
Expected UV-Vis Absorption
The chlorophenyl chromophore is expected to show absorption maxima in the UV region, typically between 200 and 300 nm. The exact position of the absorption bands can be influenced by the solvent.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of Spectroscopic Data for Structural Elucidation.
Conclusion
The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound (CAS 635305-47-4). Each technique offers unique and complementary information that, when integrated, confirms the molecular structure, purity, and identity of this important synthetic building block. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data, which is fundamental to the success of research and development in the chemical and pharmaceutical sciences.
References
Molecular weight of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It details the compound's physicochemical properties, synthesis, analytical characterization, and core applications, with a focus on providing practical, field-proven insights.
Introduction: The Strategic Value of Aryl Boronate Esters
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Aryl boronate esters, such as this compound, have emerged as indispensable building blocks.[1] Their stability, handling characteristics, and exceptional reactivity in palladium-catalyzed cross-coupling reactions make them superior reagents compared to their corresponding boronic acids, which can be prone to decomposition.[2] This specific compound serves as a stable and effective precursor for introducing the 3-chlorophenyl moiety, a common structural motif in pharmacologically active molecules and functional materials.[3]
Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and process development. This compound is typically a white to off-white solid at room temperature.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₂H₁₆BClO₂ | PubChem[4] |
| Molecular Weight | 238.52 g/mol | PubChem[4][5] |
| CAS Number | 635305-47-4 | PubChem[4] |
| Appearance | White to off-white solid | MySkinRecipes[3] |
| Boiling Point | 317.893°C at 760 mmHg | MySkinRecipes[3] |
| Density | 1.011 g/cm³ | MySkinRecipes[3] |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Cl | PubChem[4] |
Synthesis and Analytical Characterization
The synthesis of aryl boronate esters like this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, often referred to as the Miyaura borylation.
General Synthesis Workflow
This process typically involves the reaction between an aryl halide (in this case, a dihalobenzene such as 1-bromo-3-chlorobenzene) and a boron source, most commonly bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The choice of 1-bromo-3-chlorobenzene is strategic, as the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium center than the carbon-chlorine bond, allowing for selective borylation.
Step-by-Step Synthesis Protocol
The following is a representative laboratory-scale protocol. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3-chlorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add anhydrous dioxane via cannula.
-
Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure boronate ester.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm range) and a sharp, prominent singlet for the four equivalent methyl groups of the pinacol ester moiety (around 1.3 ppm).
-
¹³C NMR: Will confirm the presence of the correct number of aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₂H₁₆BClO₂.[4]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often reported as a percentage (e.g., >97%).[5]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3][6] This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds between aryl groups, making it a cornerstone of drug discovery and materials synthesis.[7]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronate ester (Ar²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boron species, facilitating the transfer of the aryl group (Ar²) from boron to palladium, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for coupling this compound with a generic aryl bromide.
-
Setup: In an inert-atmosphere glovebox or using Schlenk techniques, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) to a reaction vessel.
-
Solvent: Add a suitable solvent system, often a mixture like toluene/water or dioxane/water.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with vigorous stirring for the required time (2-24 hours).[8] Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety. This compound has associated hazards that must be managed.
-
Hazard Identification: According to aggregated GHS information, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[9]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[9] Avoid creating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place away from light and heat sources.[3][9]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction provide a reliable method for incorporating the 3-chlorophenyl group into complex molecular architectures. For professionals in drug development and materials science, mastery of its application is a key tool for the efficient construction of novel compounds with tailored properties.
References
- 1. Buy 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (EVT-1664727) | 942589-53-9 [evitachem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C12H16BClO2 | CID 10037225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]
- 7. is.muni.cz [is.muni.cz]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Strategic Synthesis of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide to Robust Production of a Key Suzuki-Miyaura Building Block
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Boronic acid pinacol esters are indispensable intermediates in modern organic synthesis, primarily due to their enhanced stability, ease of handling, and reliable reactivity in cross-coupling reactions compared to their free boronic acid counterparts.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 3-chlorophenylboronic acid. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and offer field-proven strategies for optimization, purification, and troubleshooting. We will explore the mechanistic rationale for the esterification, provide a detailed and validated experimental protocol, and discuss the critical aspects of product isolation and characterization, ensuring a robust and reproducible synthesis for researchers in pharmaceutical and materials science development.
Introduction: The Strategic Advantage of Pinacol Ester Protection
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, a distinction recognized by the 2010 Nobel Prize in Chemistry. The utility of this reaction is critically dependent on the quality and stability of its organoboron component. While free boronic acids are effective, they often suffer from drawbacks such as a propensity for dehydration to form cyclic boroxine anhydrides, limited shelf-life, and challenging purification.
The protection of the boronic acid moiety as a pinacol ester (Bpin) elegantly circumvents these issues.[1][2] The pinacol group sterically shields the boron atom, significantly enhancing the compound's stability towards air and moisture, which translates to a longer shelf-life and the ability to purify the compound via standard column chromatography.[2] this compound is a particularly valuable building block, enabling the introduction of the 3-chlorophenyl motif into complex molecular architectures, a common feature in many pharmaceutical agents and advanced materials. This guide provides the necessary framework for its efficient and reliable synthesis.
Reaction Mechanism: The Esterification of 3-Chlorophenylboronic Acid
The formation of the pinacol boronate ester is a reversible condensation reaction between the boronic acid and pinacol (2,3-dimethylbutane-2,3-diol). The reaction is driven to completion by the removal of the water byproduct.
The mechanism proceeds as follows:
-
Lewis Acid-Base Interaction: The empty p-orbital on the boron atom of the boronic acid acts as a Lewis acid, coordinating with an oxygen atom from the pinacol diol.
-
Tetrahedral Intermediate Formation: This coordination facilitates the formation of a tetracoordinate boron intermediate.
-
Proton Transfer & Water Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule. This step is the primary equilibrium point of the reaction.
-
Ring Closure: A second intramolecular reaction with the remaining hydroxyl group on the pinacol backbone, followed by the elimination of a second water molecule, results in the formation of the stable, five-membered dioxaborolane ring.
To favor the product, the equilibrium must be shifted to the right. This is typically achieved by either azeotropically removing water using a Dean-Stark apparatus (often with a solvent like toluene) or by including a stoichiometric amount of a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄).[4][5]
Detailed Experimental Protocol
This protocol describes a robust, scalable laboratory procedure for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6][7]
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Chlorophenylboronic Acid | C₆H₆BClO₂ | 156.37 | 5.00 g | 31.98 | 1.0 |
| Pinacol | C₆H₁₄O₂ | 118.17 | 3.96 g | 33.58 | 1.05 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5.78 g | 48.0 | 1.5 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Hexanes | C₆H₁₄ | - | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | As needed | - | - |
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenylboronic acid (5.00 g, 31.98 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture until the boronic acid is fully dissolved. To this solution, add pinacol (3.96 g, 33.58 mmol) followed by anhydrous magnesium sulfate (5.78 g, 48.0 mmol).[5]
-
Reaction: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir the resulting heterogeneous mixture vigorously at room temperature for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting boronic acid will remain at the baseline, while the product will have a higher Rf value.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate. Wash the filter cake with additional dichloromethane (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or waxy oil.
Purification: Overcoming the Challenges of Boronate Esters
A common pitfall in the synthesis of pinacol boronate esters is their purification. These compounds can be sensitive to standard silica gel chromatography, often leading to hydrolysis back to the boronic acid on the column or irreversible adsorption, resulting in significant yield loss.[8][9][10]
A highly effective and validated method to mitigate this issue is to use silica gel that has been pre-treated with boric acid.[1][8] This treatment passivates the acidic silanol groups on the silica surface, preventing decomposition of the desired ester.
-
Slurry Preparation: Prepare a slurry of silica gel in a 5% w/v solution of boric acid in ethanol. Allow it to stand for 1 hour with occasional swirling.[9]
-
Solvent Removal: Remove the ethanol by filtration and wash the treated silica gel thoroughly with fresh ethanol.
-
Drying: Dry the silica gel in a vacuum oven at 60-80°C for several hours until it is a fine, free-flowing powder.[9]
-
Column Packing: Pack a chromatography column with the boric acid-treated silica gel using a suitable solvent system (e.g., Hexanes:Ethyl Acetate).
-
Purification: Load the crude product onto the column and elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing the polarity). Collect fractions and analyze by TLC to isolate the pure product.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR (in CDCl₃): The most characteristic signal is a sharp singlet integrating to 12 protons around δ 1.35 ppm, corresponding to the four equivalent methyl groups of the pinacol moiety.[11] The aromatic protons of the 3-chlorophenyl group will appear in the aromatic region (δ 7.2-7.8 ppm) with characteristic splitting patterns.
-
¹³C NMR (in CDCl₃): Expect a signal around δ 84 ppm for the quaternary carbons of the pinacol group and a signal around δ 25 ppm for the methyl carbons.[11] Aromatic carbon signals will appear in the typical δ 125-135 ppm range.
-
¹¹B NMR (in CDCl₃): A broad singlet is expected between δ 20-35 ppm, which is characteristic of a tricoordinate boronate ester.[12][13]
-
Mass Spectrometry (e.g., GC-MS or ESI-MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₁₆BClO₂), which is approximately 238.09 g/mol .[14]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][15]
-
Reagent Hazards: 3-Chlorophenylboronic acid and its pinacol ester derivative are irritants. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[6][7] Handle in a chemical fume hood.
-
Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM must be performed in a well-ventilated fume hood.
-
Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inadequate drying of reagents/glassware. 2. Insufficient dehydrating agent. 3. Inactive boronic acid (decomposed). | 1. Ensure all glassware is flame-dried; use anhydrous solvents. 2. Increase the equivalents of MgSO₄ to 2.0. 3. Use fresh, high-purity starting material. |
| Hydrolysis During Workup | Exposure to aqueous media for prolonged periods. | Minimize contact with water. Use anhydrous Na₂SO₄ or MgSO₄ to dry the organic extracts thoroughly before concentration. |
| Low Yield After Chromatography | Decomposition or irreversible adsorption on standard silica gel. | Use the boric acid-treated silica gel protocol described in Section 4. Alternatively, attempt crystallization from a hexanes/ethyl acetate mixture. |
| Incomplete Reaction | Reaction time is too short or insufficient mixing. | Allow the reaction to stir for a longer period (up to 48 hours). Ensure the stirring is vigorous enough to keep the MgSO₄ suspended. |
Conclusion
The synthesis of this compound via the direct esterification of 3-chlorophenylboronic acid with pinacol is a fundamental and highly enabling transformation. By understanding the reversible nature of the reaction mechanism and employing appropriate techniques to remove water, high yields can be reliably achieved. The primary challenge lies in the purification step, a hurdle that is effectively overcome by utilizing boric acid-treated silica gel. Adherence to the detailed protocols and safety guidelines presented in this guide will empower researchers to confidently produce this key synthetic intermediate, facilitating the rapid advancement of drug discovery and materials science programs.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ucm.cl [repositorio.ucm.cl]
- 14. This compound | C12H16BClO2 | CID 10037225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Stability and handling of 3-chlorophenylboronic acid pinacol ester
An In-depth Technical Guide to the Stability and Handling of 3-Chlorophenylboronic Acid Pinacol Ester
This guide provides a comprehensive technical overview of 3-chlorophenylboronic acid pinacol ester, a key building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing the stability and handling of this reagent. By understanding the causality behind its chemical behavior, scientists can optimize its use, ensure experimental reproducibility, and maintain the integrity of their synthetic workflows.
Introduction: The Role of Pinacol Esters in Modern Synthesis
Arylboronic acids are foundational reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, free boronic acids can be challenging to handle due to their propensity for dehydration to form cyclic boroxine anhydrides and their sometimes-limited stability. The conversion of the boronic acid to its pinacol ester derivative, such as 3-chlorophenylboronic acid pinacol ester, offers a robust and practical solution. The pinacol group provides steric shielding to the Lewis acidic boron center, rendering the compound more stable to air and moisture and easier to purify and handle compared to its free acid counterpart.[2][3] This enhanced stability makes it an indispensable reagent for introducing the 3-chlorophenyl motif in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
Physicochemical and Safety Profile
A clear understanding of the compound's physical properties and hazards is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 635305-47-4 | |
| Molecular Formula | C₁₂H₁₆BClO₂ | |
| Molecular Weight | 238.52 g/mol | |
| Appearance | White to off-white solid/powder | |
| Boiling Point | ~317.9 °C at 760 mmHg | [5] |
| Density | ~1.103 g/cm³ | [5] |
| Flash Point | ~146.1 °C | [5] |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Signal Word | Warning | [5] |
Core Principles of Chemical Stability
The utility of 3-chlorophenylboronic acid pinacol ester is directly tied to its stability profile. The primary pathway for degradation is hydrolysis, a reversible process that is highly sensitive to environmental conditions.[3][6]
Hydrolytic Stability: The Central Challenge
The C-B bond in arylboronic esters is generally stable, but the B-O bonds are susceptible to cleavage by water. The pinacol ester exists in equilibrium with its corresponding boronic acid and pinacol.[3]
This equilibrium is influenced by several factors:
-
Moisture: The presence of water, even atmospheric moisture, can drive the equilibrium toward the free boronic acid. This is the most common cause of degradation during storage and handling.[2]
-
pH: The rate of hydrolysis is sensitive to pH.[6][7] Both acidic and basic conditions can facilitate the process, with acidic conditions often used intentionally for deprotection.[8][9]
-
Steric Hindrance: The bulky methyl groups of the pinacol moiety provide significant steric protection to the boron center, slowing the rate of hydrolysis compared to less hindered esters (e.g., from ethylene glycol).[10] This kinetic stability is a key advantage of pinacol esters.[11]
The reversibility of this process can be problematic during aqueous workups or purification via silica gel chromatography, where the presence of water can lead to partial hydrolysis and streaking of the compound on the column.[3][11]
Caption: Reversible hydrolysis of 3-chlorophenylboronic acid pinacol ester.
Thermal and Oxidative Stability
3-Chlorophenylboronic acid pinacol ester is a combustible solid but is generally stable under the thermal conditions required for most cross-coupling reactions, which often run at elevated temperatures (e.g., 80-110 °C). However, like all organoboron compounds, it should be considered incompatible with strong oxidizing agents.[12]
Protodeboronation
A less common but important consideration is protodeboronation, the cleavage of the carbon-boron bond. This side reaction can occur under harsh conditions, particularly with electron-deficient or certain heteroaromatic boronic esters, leading to the formation of chlorobenzene.[10][13] The use of mild bases and carefully controlled reaction conditions helps to minimize this pathway.
Field-Proven Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to preserve the reagent's integrity and ensure user safety.
-
Engineering Controls : Always handle this compound in a well-ventilated fume hood to minimize inhalation of dust particles.[2][14] Ensure that safety showers and eyewash stations are readily accessible.[15]
-
Personal Protective Equipment (PPE) : Standard PPE is mandatory. This includes:
-
Storage : The primary goal of storage is the strict exclusion of moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17]
-
For long-term storage and to ensure the highest purity, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is strongly recommended.[2]
-
Keep away from incompatible materials, including strong oxidizing agents, acids, and bases.[15][12]
-
Application in Suzuki-Miyaura Cross-Coupling: A Validating Protocol
The primary application of 3-chlorophenylboronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions. The following protocol provides a validated, step-by-step workflow that incorporates best practices derived from an understanding of the reagent's stability.
Objective: To couple 3-chlorophenylboronic acid pinacol ester with an aryl bromide (Ar-Br).
Caption: A validated experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Methodology:
-
Reagent Preparation (Benchtop): In a dry, oven-baked flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 3-chlorophenylboronic acid pinacol ester (1.1–1.5 equiv), a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ [1-2 mol%] and a ligand like SPhos or XPhos [2-8 mol%]).[18][19]
-
Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step of the catalytic cycle, where the organic fragment is transferred from boron to palladium.[1]
-
-
Inerting the System: Seal the flask with a septum. Evacuate the flask atmosphere under vacuum and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is critical for catalytic activity and reproducibility.
-
-
Solvent Addition and Reaction: Add degassed solvent(s) (e.g., a mixture of dioxane and water) via syringe.[18] Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Causality: Degassing the solvent removes dissolved oxygen. A biphasic solvent system is often used to dissolve both the organic-soluble reagents and the inorganic base.[13]
-
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Trustworthiness: Be aware that residual water in the crude product or the use of protic solvents in the eluent can cause on-column hydrolysis of any unreacted boronic ester, leading to purification difficulties.[3] Using a non-polar eluent system and ensuring the crude material is dry can mitigate this issue.
-
By integrating a deep understanding of the reagent's stability with meticulous handling techniques, researchers can confidently and successfully employ 3-chlorophenylboronic acid pinacol ester to advance their synthetic objectives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Technical Guide to the Safe Handling of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Utility and Hazards of a Key Synthetic Building Block
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, is a valuable reagent in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science development.[1] However, like many reactive organoboron compounds, its utility is intrinsically linked to a specific set of chemical hazards.
Boronic acids and their ester derivatives are not merely inert reagents; they possess a unique reactivity profile that demands a comprehensive understanding for safe handling. While pinacol esters are generally designed to be more stable alternatives to their corresponding boronic acids, they are susceptible to hydrolysis and require specific handling protocols.[2][3] Recent studies have also begun to challenge the historical perception of boronic acids as universally benign, underscoring the need for a rigorous, evidence-based approach to laboratory safety.[4]
This guide provides an in-depth analysis of the safety and hazards associated with this compound. Moving beyond a simple recitation of hazard codes, it delves into the chemical principles behind its reactivity, stability, and potential toxicity to empower researchers with the knowledge to implement robust and self-validating safety protocols.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational framework for understanding the intrinsic hazards of this compound. The aggregated GHS information from multiple notifications to the European Chemicals Agency (ECHA) presents a clear warning profile.[5]
Table 1: GHS Hazard Classification for this compound [5]
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
| Warning |
Note: Percentages in the source data indicate the frequency of notifications including that specific hazard. The precautionary principle dictates that all listed hazards should be considered relevant.
Expert Interpretation: The GHS classification points to this compound being a moderate acute toxin through all primary routes of exposure (oral, dermal, inhalation) and a significant irritant. The designation as a skin and eye irritant is common for reactive organic molecules and necessitates stringent use of personal protective equipment (PPE). The potential for respiratory irritation highlights the critical importance of handling this solid material in a manner that avoids dust generation, such as in a chemical fume hood.
Physicochemical Properties and Reactivity Profile
Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior in the laboratory.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 635305-47-4 | [5] |
| EC Number | 801-626-4 | [5] |
| Molecular Formula | C₁₂H₁₆BClO₂ | [5] |
| Molecular Weight | 238.52 g/mol | [5] |
| Appearance | White to off-white powder or solid |
Stability and Reactivity
The core of this molecule's reactivity lies in the boronic ester functional group. Boronic acids are Lewis acids, capable of accepting electron pairs, which is key to their chemical utility and instability.[3] The pinacol ester provides steric hindrance and electronic stabilization compared to the free boronic acid, yet vulnerabilities remain.
-
Hydrolysis: The primary pathway for degradation is hydrolysis. The boron-oxygen bonds are susceptible to cleavage by water, which regenerates the corresponding boronic acid and pinacol. This process can be accelerated by both acidic and basic conditions.[6] From a practical standpoint, this means the compound should be rigorously protected from moisture during storage and handling.
-
Air Sensitivity: Like many organoboranes, aryl boronic esters can be sensitive to oxygen.[7] While pinacol esters are more robust than other derivatives, long-term storage should ideally be under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual oxidation.
-
Chemical Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions and degradation of the compound.
-
Strong Acids and Bases: Can catalyze hydrolysis and other decomposition pathways.[6]
-
Moisture/Water: Reacts to release 3-chlorophenylboronic acid and pinacol.
-
Toxicological and Ecotoxicological Profile
Human Health Hazards
A critical point for researchers to understand is that for most specialized research chemicals, including this one, comprehensive toxicological data (e.g., LD₅₀ or chronic exposure studies) are not available. The GHS classification is based on data from notifications and structural analogies. Therefore, a precautionary approach is mandatory.
-
Acute Effects: The "Harmful" classification (Category 4) suggests that a single, relatively low dose ingested, absorbed through the skin, or inhaled could cause significant health effects.[5]
-
Irritation: Direct contact is likely to cause inflammation, redness, and pain to the skin and eyes. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][5]
Ecotoxicological Hazards
Causality and Justification: The presence of a chlorinated aromatic ring is a common structural alert for environmental persistence and toxicity. It is therefore scientifically prudent and ethically necessary to assume the 3-chloro isomer presents a similar or identical risk to aquatic ecosystems. Release into drains, waterways, or soil must be strictly avoided.
Exposure Controls and Personal Protection
Given the known hazards, a multi-layered approach to exposure control is essential, combining engineering controls with rigorous personal protective equipment protocols.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to control airborne concentrations and protect against inhalation.[9]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Their location should be known to all personnel working with the chemical.[6]
Personal Protective Equipment (PPE)
The selection of PPE is not a suggestion but a mandatory requirement for safe handling.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should also be worn when there is a significant risk of splashes.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[9] Always consult the glove manufacturer's resistance data for the specific solvents being used.
-
Skin and Body Protection: A lab coat must be worn and kept fully buttoned. For larger quantities or operations with a higher risk of spillage, a chemical-resistant apron and sleeves are recommended. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Not typically required when work is conducted within a chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. silicycle.com [silicycle.com]
- 5. This compound | C12H16BClO2 | CID 10037225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H16BClO2 | CID 10633712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Key Applications of Chlorophenyl-Substituted Dioxaborolanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenyl-substituted dioxaborolanes have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of stability, reactivity, and versatility. This technical guide provides a comprehensive overview of their core applications, with a particular focus on their pivotal role in palladium-catalyzed cross-coupling reactions, the synthesis of complex molecules for pharmaceutical and agrochemical industries, and their growing importance in materials science and chemical sensing. Through an exploration of their synthesis, mechanistic nuances, and practical applications, this document serves as an in-depth resource for researchers seeking to leverage the synthetic potential of these powerful organoboron compounds.
Introduction: The Rise of Chlorophenyl-Substituted Dioxaborolanes
Organoboron compounds, particularly boronic acids and their corresponding esters, have revolutionized the landscape of carbon-carbon and carbon-heteroatom bond formation. Among these, chlorophenyl-substituted dioxaborolanes, such as 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have garnered significant attention. The presence of the chloro-substituent on the phenyl ring imparts unique electronic properties that modulate the reactivity of the boronate ester, while the dioxaborolane moiety, typically a pinacol ester, enhances stability, allowing for easier handling and purification compared to the corresponding boronic acids.[1]
These compounds are particularly valued as coupling partners in a myriad of transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[2] Their utility extends to the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1] This guide will delve into the key applications of these versatile reagents, providing both theoretical understanding and practical insights for their effective utilization in a research and development setting.
General Structure of Chlorophenyl-Substituted Dioxaborolanes
A representative structure of a pinacol ester of a chlorophenylboronic acid.
Synthesis of Chlorophenyl-Substituted Dioxaborolanes
The most prevalent method for the synthesis of aryl dioxaborolanes is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4] For the synthesis of chlorophenyl-substituted dioxaborolanes, a common starting material is a dihalogenated benzene, such as 1-chloro-4-iodobenzene, where the more reactive C-I bond undergoes oxidative addition to the palladium catalyst, leaving the C-Cl bond intact for subsequent transformations.[5]
Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is based on the well-established Miyaura borylation reaction.
Materials:
-
1-Chloro-4-iodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-chloro-4-iodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid.
Workflow for the synthesis of 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5] Chlorophenyl-substituted dioxaborolanes are excellent coupling partners in these reactions.
Mechanistic Insights: The Role of the Chloro-Substituent
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic nature of the substituents on both coupling partners can significantly influence the rate and efficiency of each step.
-
Oxidative Addition: This is often the rate-determining step. The aryl halide partner's reactivity generally follows the order I > Br > OTf > Cl.[5] Electron-withdrawing groups on the aryl halide can facilitate this step.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial to activate the boronic ester. The chloro group, being electron-withdrawing through its inductive effect (-I) and weakly electron-donating through its mesomeric effect (+M), can influence the nucleophilicity of the arylboron species. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate.[7]
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the Pd(0) catalyst. Electron-donating groups on the palladium complex can accelerate this step.
The chloro-substituent on the dioxaborolane presents a nuanced electronic profile. Its strong inductive electron-withdrawing effect can decrease the electron density on the phenyl ring, potentially slowing down the transmetalation step. However, this effect can be beneficial in preventing unwanted side reactions like protodeboronation. The overall impact on the reaction yield and rate is often a delicate balance of these electronic factors and can be modulated by the choice of catalyst, ligand, base, and solvent.[7]
Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) to the flask.
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 4-12 hours.
-
Workup and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Expanding the Synthetic Toolkit: Beyond Suzuki-Miyaura
While the Suzuki-Miyaura reaction is the most prominent application, chlorophenyl-substituted dioxaborolanes are valuable reagents in other transformations.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[8] Arylboronic acids and their esters can be coupled with amines, amides, and alcohols.[9] The chloro-substituent can influence the reaction outcome, and optimization of reaction conditions is often necessary.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] While less common, variants of this reaction can utilize organoboron reagents in a copper-free setting.
Applications in Materials Science and Chemical Sensing
The unique electronic properties of chlorophenyl-substituted dioxaborolanes make them attractive building blocks for functional organic materials. The introduction of the chlorophenyl moiety can tune the photophysical and electronic properties of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the boronic acid functionality is known to interact with fluoride ions, leading to changes in fluorescence.[11] This property has been exploited in the design of fluorescent chemosensors for the detection of fluoride in various media. The chloro-substituent can modulate the sensitivity and selectivity of these sensors.
Quantitative Data Summary
The following table provides a summary of representative yields for Suzuki-Miyaura reactions involving chlorophenyl-substituted dioxaborolanes, highlighting the influence of different coupling partners and reaction conditions.
| Chlorophenyl Dioxaborolane | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95% |
| 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90-98% |
| 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromopyridine | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene/H₂O | 80-90% |
Conclusion
Chlorophenyl-substituted dioxaborolanes are powerful and versatile reagents that have firmly established their place in the synthetic chemist's toolbox. Their stability, coupled with their tunable reactivity, makes them ideal partners in a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling reaction. As research continues to uncover new catalytic systems and applications, the importance of these organoboron compounds in the synthesis of complex molecules for medicine, agriculture, and materials science is set to grow even further. This guide has provided a foundational understanding of their synthesis, reactivity, and key applications, aiming to empower researchers to effectively harness their synthetic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Strategic Protocol for Suzuki-Miyaura Coupling Using 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: Embracing the Challenge of Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its primary application in the synthesis of biaryl compounds has made it indispensable in the fields of medicinal chemistry, materials science, and agrochemicals.[2][3] While the reaction is highly effective with aryl bromides and iodides, the true frontier of cost-effectiveness and substrate availability lies with aryl chlorides.[4] The inertness of the C-Cl bond presents a significant activation barrier, demanding highly specialized and robust catalytic systems to achieve efficient coupling.[5]
This guide provides an in-depth protocol and mechanistic rationale for utilizing 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a coupling partner. This reagent, a pinacol ester of 3-chlorophenylboronic acid, offers enhanced stability, ease of handling, and purification advantages over its corresponding boronic acid, making it an excellent choice for complex syntheses.[6][7][8] We will delve into the critical parameters, from catalyst selection to reaction workup, providing researchers with a comprehensive framework for success.
Section 1: The Mechanistic Heart of the Reaction
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction proceeds through three fundamental steps, each with unique considerations, especially when dealing with a chloro-substituted boronic ester.[9][10]
-
Oxidative Addition: This is the initial and often rate-limiting step, particularly for aryl halide partners coupling with our chloro-substituted boronate. A Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The strength of the C-X bond (C-I < C-Br < C-Cl) dictates the energy required for this step. Modern catalysts for aryl chlorides employ bulky, electron-rich ligands that promote this difficult insertion.[5][11]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation by a base. The base reacts with the boronic ester to form a more nucleophilic tetracoordinate "ate" complex, [Ar²B(OR)₃]⁻.[12][13] This activated boronate species then efficiently transfers its aryl group (the 3-chlorophenyl moiety in our case) to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Core Components & Strategic Choices
The success of coupling an aryl chloride boronate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Recommended Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) catalyst. The choice often depends on laboratory availability and the specific ligand system used. |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, IMes | This is the most critical choice for activating aryl chlorides. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are essential.[11] They accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, leading to higher turnover numbers and yields.[14][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to form the reactive "ate" complex without degrading the catalyst or substrates.[16] K₃PO₄ is often the base of choice for challenging couplings due to its high efficacy and moderate cost.[11] The presence of some water is often necessary to solubilize these inorganic bases. |
| Solvent | Toluene, 1,4-Dioxane, THF, DME | The solvent must be inert to the reaction conditions and capable of solubilizing the organic reagents. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation of the boronic ester. A co-solvent system (e.g., Toluene/Water) is frequently employed.[4][17] |
Section 3: Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| 2-(3-Chlorophenyl)-...dioxaborolane | 252.52 | 303 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.53 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (303 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. The mixture will appear as a biphasic slurry.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the 4-bromoanisole starting material indicates reaction completion (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.
Section 4: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality base (hygroscopic).4. Insufficient temperature. | 1. Use a pre-formed Pd(0) catalyst or ensure rigorous inert conditions.2. Degas solvents thoroughly via sparging with argon or freeze-pump-thaw cycles.3. Use freshly opened or finely ground and dried K₃PO₄.4. Increase temperature in 10 °C increments. |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged heating. This results in the boronic ester being replaced by a hydrogen atom.[18] | 1. Use anhydrous solvents where possible (though some water is needed for the base).2. Ensure the base is not fully consumed.3. Pinacol esters are more stable than boronic acids, but this can still occur.[6] Minimize reaction time once starting material is consumed. |
| Homocoupling | Oxygen contamination leading to oxidative homocoupling of the boronic ester.[19] | This is a direct result of a compromised inert atmosphere. Re-evaluate the degassing and inert gas purging procedures. |
| Dehalogenation | The starting aryl halide is reduced, replacing the halogen with hydrogen.[18] | This side reaction can be promoted by certain bases or impurities. Consider screening alternative bases like Cs₂CO₃ or using a different solvent system. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a reliable pathway to complex biaryl structures containing a synthetically versatile chloride handle. Success in this endeavor is not merely procedural; it is a function of strategic choices. The activation of the C-Cl bond necessitates the use of advanced catalyst systems featuring bulky, electron-rich ligands. Meticulous attention to establishing and maintaining an inert atmosphere is non-negotiable to prevent catalyst death and undesirable side reactions. By understanding the mechanistic underpinnings and carefully controlling the key reaction parameters outlined in this guide, researchers can confidently and reproducibly harness the power of this challenging yet rewarding transformation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid Pinacol Ester
Abstract
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chlorophenylboronic acid pinacol ester. Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, successful coupling necessitates highly active catalyst systems. This document outlines the mechanistic basis for catalyst selection, focusing on the critical role of bulky, electron-rich phosphine ligands. Detailed experimental procedures, optimization strategies, and troubleshooting advice are provided for researchers, scientists, and drug development professionals aiming to synthesize valuable biaryl compounds.
Introduction: The Challenge and Importance of Aryl Chloride Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] While aryl iodides and bromides are common substrates, the use of aryl chlorides is highly desirable due to their lower cost and wider commercial availability.[3]
The primary challenge in coupling aryl chlorides lies in the strength of the C-Cl bond, which makes the initial, rate-limiting oxidative addition step to the palladium(0) center significantly more difficult compared to C-Br or C-I bonds.[4][5] Overcoming this hurdle requires catalyst systems with enhanced reactivity. This is typically achieved by pairing a palladium precursor with specialized ligands that modulate the electronic and steric properties of the catalytic center.[6][7]
3-Chlorophenylboronic acid pinacol ester is a versatile building block. The pinacol ester group offers improved stability over the corresponding boronic acid, preventing common side reactions like protodeboronation.[8] This note focuses on leveraging this stable building block as a nucleophilic partner in reactions with various aryl halides, with a particular emphasis on overcoming the challenge of using it as an electrophilic partner where the chloride must be activated.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]
-
Oxidative Addition: A catalytically active Pd(0) complex inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is the most challenging step for aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic ester to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][9]
Catalyst System Selection: The Key to Activating Aryl Chlorides
The success of coupling 3-chlorophenylboronic acid pinacol ester hinges on the selection of an optimal palladium precursor and, most importantly, the phosphine ligand.
Palladium Precursors
Commonly used palladium precursors are stable Pd(II) salts like Pd(OAc)₂ or Pd(0) complexes like Pd₂(dba)₃. Pd(II) sources must first be reduced in situ to the active Pd(0) state, often by a phosphine ligand or another reagent in the mixture.[8] Pd(0) sources can directly enter the catalytic cycle. For enhanced air stability and ease of handling, pre-formed palladium precatalysts, which combine the palladium source and ligand, are also excellent choices.[11]
Ligand Selection: Bulky and Electron-Rich Phosphines
For unreactive aryl chlorides, the ligand must facilitate the difficult oxidative addition step. The most effective ligands are bulky and electron-rich monophosphines.[6][12][13]
-
Electron-Donating Nature: Rich phosphines increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.[7][14]
-
Steric Bulk: Large, bulky ligands favor the formation of coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species, which are known to undergo oxidative addition much faster than more coordinated complexes.[6] This bulk also promotes the final reductive elimination step.
Prominent examples include the Buchwald dialkylbiaryl phosphines .[6] Ligands like XPhos , SPhos , and RuPhos have demonstrated exceptional utility in coupling a wide range of aryl chlorides.[6]
Choice of Base and Solvent
The base is not merely a spectator; it is essential for the transmetalation step.[10]
-
Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for these challenging couplings, often providing superior results to carbonates (e.g., K₂CO₃, Cs₂CO₃).[11][15] Stronger bases like sodium tert-butoxide (NaOtBu) may also be used, particularly in anhydrous conditions.
-
Solvents: Anhydrous, polar aprotic solvents are typically preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[5] Often, a small amount of water is added when using inorganic bases like K₃PO₄ to facilitate their solubility and the formation of the active boronate species.[10][15]
Recommended Protocols & System Optimization
The following protocols provide a starting point for the Suzuki-Miyaura coupling. Optimization may be required based on the specific coupling partner.
General Protocol for Coupling of an Aryl Halide with 3-Chlorophenylboronic Acid Pinacol Ester
This protocol details the reaction where the boronic ester acts as the nucleophile.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
3-Chlorophenylboronic Acid Pinacol Ester (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene (0.1 - 0.2 M concentration relative to Ar-X)
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, 3-chlorophenylboronic acid pinacol ester, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Experimental Workflow Diagram
Catalyst System Comparison and Optimization
For challenging couplings, screening different catalyst systems is often necessary. The following table summarizes common starting points for optimization.
| Parameter | Condition A (Standard) | Condition B (High Activity) | Condition C (Alternative Base) | Rationale & Notes |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | XPhos-Pd-G3 Precatalyst (3 mol%) | Precatalysts offer convenience and high activity.[11] dba = dibenzylideneacetone. |
| Ligand | XPhos (4 mol%) | SPhos (6 mol%) | (Ligand included in precatalyst) | SPhos can be superior for certain heteroaromatic substrates. |
| Base | K₃PO₄ (3 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (2.5 equiv) | Cs₂CO₃ is more soluble in some organic solvents and can be effective.[5] |
| Solvent | Toluene | 1,4-Dioxane | THF / H₂O (10:1) | The choice of solvent can significantly impact reaction rates and yields.[5] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures can accelerate slow reactions but may also increase side product formation.[16] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure rigorous inert atmosphere technique. Increase temperature by 10-20 °C. Screen alternative ligands (e.g., SPhos, RuPhos) and bases (Cs₂CO₃).[15] |
| Protodeboronation of Ester | Presence of excess water or protic impurities; Base is too strong or reaction time too long. | Use anhydrous solvents and finely ground, dry base. Consider using a milder base like K₂CO₃.[8] |
| Homocoupling of Boronic Ester | Presence of oxygen leading to Pd(II) species that promote homocoupling.[8] | Thoroughly degas the solvent and ensure a robust inert atmosphere throughout the reaction. |
| Formation of Black Precipitate | Palladium black formation, indicating catalyst decomposition. | The ligand may not be robust enough for the conditions. Increase ligand-to-palladium ratio (L:Pd from 2:1 to 4:1) or switch to a more stable precatalyst.[15] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of 3-chlorophenylboronic acid pinacol ester is a powerful transformation that requires careful selection of the catalyst system. By leveraging bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a suitable base like K₃PO₄, the activation of the inert C-Cl bond can be achieved efficiently. The protocols and optimization guidelines presented in this note serve as a robust starting point for researchers to successfully synthesize a wide array of biaryl compounds for applications in drug discovery and materials science.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: C-C Bond Formation with 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methodologies developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and reliability.[1][2][3] This guide focuses on a key building block in this reaction class: 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This boronic ester is a stable, easy-to-handle reagent that serves as an effective coupling partner for the synthesis of a wide range of biaryl compounds and other complex molecules.[4] Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making efficient synthetic routes to them a critical area of research and development.[4][5][6][7]
This document provides an in-depth exploration of the application of this compound in C-C bond formation, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for successful outcomes.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a powerful tool for C-C bond formation, proceeding through a well-defined catalytic cycle involving a palladium catalyst.[1][2][3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide or chloride) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1][2] The reactivity of the organic halide generally follows the trend: I > Br > OTf >> Cl.[4] While aryl chlorides are often less reactive, the development of specialized ligands has enabled their effective use in Suzuki couplings.[8][9][10]
-
Transmetalation: This is a crucial step where the organic group from the boronic ester is transferred to the palladium(II) complex. The presence of a base is essential for this step to occur.[11] The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[12][13] Two primary pathways for the role of the base have been proposed: the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the "hydroxide pathway," where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex which then reacts with the neutral boronic acid.[13]
-
Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations for Suzuki-Miyaura Coupling
Successful Suzuki-Miyaura coupling reactions depend on the careful selection of several key components:
-
Palladium Catalyst: A variety of palladium precursors can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[1] The choice of ligand is also critical, especially when using less reactive aryl chlorides. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalyst activity.[9]
-
Base: The choice of base is crucial and can significantly impact the reaction outcome.[13] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[12][14] The solubility and strength of the base should be considered in relation to the solvent and substrates.
-
Solvent: A range of solvents can be used, often in biphasic systems with water. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[15] The use of water as a solvent is also gaining traction due to its environmental benefits.[8]
-
Reaction Temperature: Reaction temperatures can vary from room temperature to elevated temperatures, often requiring heating to drive the reaction to completion, especially with less reactive substrates.
Protocol: Synthesis of 3-Phenylchlorobenzene
This protocol details the Suzuki-Miyaura coupling of this compound with bromobenzene to synthesize 3-phenylchlorobenzene.
Materials:
-
This compound (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of boronic ester)
-
Water (1 mL per mmol of boronic ester)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, bromobenzene, palladium(II) acetate, and triphenylphosphine.
-
Solvent and Base Addition: Add toluene and a solution of potassium carbonate in water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylchlorobenzene.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and outcomes for the coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95 |
| 2 | Bromobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF/H₂O | 110 | 85 |
| 4 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 85 | 98 |
Note: Yields are isolated yields after purification. Catalyst and ligand loadings are typically in the range of 1-5 mol%.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use fresh, high-quality catalyst and ligands. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of Side Products | Homocoupling of the boronic ester | Use a slight excess of the aryl halide; add the boronic ester slowly to the reaction mixture. |
| Protodeborylation of the boronic ester | Ensure anhydrous conditions if not using an aqueous system; minimize reaction time. | |
| Difficulty in Product Purification | Residual palladium catalyst | Treat the crude product with activated carbon or use a palladium scavenger. |
| Boronic acid byproducts | Perform an aqueous wash with a mild base during workup. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient construction of complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers and development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Our goal is to help you overcome common challenges and systematically improve your reaction yields.
The coupling of aryl chlorides remains a significant challenge in Suzuki-Miyaura reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[1] This guide is structured to address these specific challenges, moving from quick answers to common problems to a deeper dive into the critical parameters that govern success.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My reaction yield is very low or zero. What are the first things I should check?
A1: Start with the most fundamental aspects of the reaction setup before moving to more complex variables:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[2] Ensure your flask was properly flame-dried and that you have thoroughly purged the vessel and solvents with an inert gas like argon or nitrogen. A minimum of three evacuate-backfill cycles is recommended.[3]
-
Reagent Quality: Verify the purity and integrity of all reagents. The boronic ester, while relatively stable, can hydrolyze over time.[4] Phosphine ligands are susceptible to oxidation.[2] Ensure your base is anhydrous and finely powdered for better solubility and reactivity.[5]
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can halt the catalytic cycle before it begins.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that activates more readily.
Q2: I'm observing significant side products like homocoupling of the boronic ester or dehalogenation of my starting material. How can I prevent this?
A2: These side reactions point to specific mechanistic issues:
-
Homocoupling: The coupling of two boronic ester molecules is often promoted by the presence of oxygen and Pd(II) species.[6] Rigorous deoxygenation of your reaction mixture is the most effective way to minimize this. Ensure your inert gas stream is pure and that all solvents have been properly degassed.[3]
-
Dehalogenation (Protodeboronation & Hydrodehalogenation): The replacement of the chloro-group with a hydrogen atom can occur if a hydride source is present. This can sometimes happen if the reaction mixture contains certain amines or alcohols that are oxidized by the palladium complex.[6] More commonly, you may be seeing protodeboronation of your boronic ester, where the boronate group is replaced by hydrogen. This is especially prevalent with electron-deficient boronic acids/esters and can be exacerbated by harsh bases or excess water.[2][7] Using milder bases or strictly anhydrous conditions can mitigate this.[3]
Q3: How stable is this compound? Do I need to take special precautions?
A3: Pinacol esters, such as the one specified, are significantly more stable than their corresponding boronic acids.[6][8] They are less prone to protodeboronation and can often be purified via chromatography.[9] However, they are not indefinitely stable and can hydrolyze to the boronic acid, especially in the presence of moisture.[4] For best results, store it in a desiccator, handle it quickly in the air, and use it from a freshly opened or properly stored bottle.
In-Depth Troubleshooting Guide
When initial checks do not solve the problem, a systematic approach to optimizing each reaction parameter is necessary. The primary hurdle with your substrate is the activation of the C-Cl bond.
Problem Area 1: The Catalytic System (Palladium & Ligand)
The choice of catalyst and ligand is the most critical factor for successfully coupling an aryl chloride. The catalyst system must be active enough to facilitate the oxidative addition of the strong C-Cl bond, which is often the rate-limiting step.[1][10]
-
Causality: Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides because the triphenylphosphine ligand is not electron-rich enough to promote the difficult oxidative addition step.[11] Success requires ligands that are both bulky and highly electron-donating.
-
Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) increase the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl chloride.[6][10]
-
Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst.[6]
-
-
Recommended Solutions:
-
Switch to Modern Ligands: Employ specialized ligands designed for challenging couplings. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are field-proven for aryl chloride activation.[3][11]
-
Use Pre-formed Catalysts: To ensure consistent activation, use well-defined palladium pre-catalysts that incorporate these advanced ligands (e.g., SPhos-Pd-G3). These are often more stable and generate the active Pd(0) species more reliably.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome high activation barriers, though this should be a last resort after optimizing other parameters.[12]
-
| Catalyst Source | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1 - 3 | Highly active and versatile for a broad range of aryl chlorides.[3][11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 | Very electron-rich, excellent for electron-rich or hindered aryl chlorides.[11] |
| PdCl₂(dppf) | (None) | 2 - 5 | A common starting point, but may lack efficacy for deactivated chlorides. |
| SPhos Precatalyst G3 | (Integrated) | 1 - 2 | Excellent air- and moisture-stability; provides reliable generation of the active catalyst. |
Problem Area 2: The Role of the Base
The base plays a crucial, multifaceted role in the Suzuki coupling. It is required to activate the boronic ester to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[10][11] However, the wrong base can hinder the reaction or promote side reactions.
-
Causality: The strength and solubility of the base are critical.
-
A base that is too weak may not activate the boronic ester sufficiently, stalling the catalytic cycle at the transmetalation step.
-
A base that is too strong or has nucleophilic counterions (like hydroxide) can promote premature protodeboronation of the boronic ester or degradation of sensitive functional groups.[3]
-
Poor solubility of an inorganic base can lead to reproducibility issues.
-
-
Recommended Solutions:
-
Select an Appropriate Base: For aryl chloride couplings, stronger bases are often required. K₃PO₄ is a highly effective and commonly used base.[3] Cs₂CO₃ and K₂CO₃ are also excellent choices.[1][2]
-
Ensure Base Quality: Use a finely powdered, anhydrous base. Grinding the base before use can significantly improve its performance.[5]
-
Consider Solvent/Base Compatibility: The choice of base is often linked to the solvent. K₃PO₄ works well in ethereal solvents like dioxane or THF, often with a small amount of water to aid solubility.[3] In strictly anhydrous conditions, bases like potassium trimethylsilanolate (TMSOK) can be effective.[3]
-
| Base | Strength | Typical Solvents | Notes |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene, THF | Often the best choice for challenging aryl chloride couplings.[3] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive. Good for sensitive substrates.[1] |
| K₂CO₃ | Medium | Dioxane/H₂O, Toluene, Ethanol | A good general-purpose base, may be less effective for difficult couplings.[13] |
| KF | Mild | THF, Dioxane | Used when substrates are sensitive to stronger bases.[11] |
Problem Area 3: Solvent and Reaction Conditions
The solvent system and temperature profile directly impact catalyst stability, reagent solubility, and reaction rate.
-
Causality:
-
Solvent Polarity: The solvent must solubilize the palladium complex, the organic substrates, and, to some extent, the base or the activated boronate complex. Aprotic polar solvents are generally preferred.[6]
-
Water Content: While some Suzuki protocols benefit from a small amount of water to help dissolve the inorganic base and facilitate the formation of the active boronate species, excess water can promote boronic ester hydrolysis and protodeboronation.[2][5]
-
Temperature: Aryl chloride couplings typically require elevated temperatures (80-110 °C) to overcome the high activation energy of the oxidative addition step.[3] However, excessively high temperatures can lead to catalyst decomposition or increased side reactions.
-
-
Recommended Solutions:
-
Choose an Appropriate Solvent: 1,4-Dioxane, Toluene, and THF are excellent choices.[6] Dioxane, often with a small amount of water (e.g., 4:1 or 10:1 ratio), is a very common and effective system.[3]
-
Thoroughly Degas Solvents: Before use, bubble an inert gas through the solvent for at least 15-30 minutes to remove dissolved oxygen.[3]
-
Optimize Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. If progress is slow, the temperature can be increased cautiously to 100-110 °C.
-
Visualizing the Process
Understanding the catalytic cycle and having a logical troubleshooting workflow are key to success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Optimized General Protocol (Starting Point)
This protocol represents a robust starting point for the coupling of this compound with an aryl or heteroaryl halide partner.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, 5 mL)
Procedure:
-
Vessel Preparation: Add the aryl halide, boronic ester, and finely powdered K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle a total of three times to ensure all oxygen is removed.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent via syringe. Bubble argon through the resulting suspension for 10-15 minutes. Finally, add the palladium pre-catalyst as a solid in one portion under a positive flow of argon.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously to ensure good mixing.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent. Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Common side reactions with 3-chlorophenylboronic acid pinacol ester
Welcome to the technical support center for 3-chlorophenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Utility and Challenges of 3-Chlorophenylboronic Acid Pinacol Ester
3-Chlorophenylboronic acid pinacol ester is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, improving its shelf-life and handling.[1][2] However, like all reagents, it is not without its idiosyncrasies. Understanding the common side reactions – protodeboronation, homocoupling, and hydrolysis – is critical to achieving high yields and purity in your desired transformations. This guide will provide a structured approach to identifying and mitigating these issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of a Byproduct with a Mass Corresponding to 3-Chlorobenzene.
Question: I performed a Suzuki-Miyaura coupling between 3-chlorophenylboronic acid pinacol ester and my aryl halide, but I'm observing a low yield of my target molecule and a significant amount of 3-chlorobenzene in my crude reaction mixture. What is happening and how can I fix it?
Probable Cause: Protodeboronation
This is a classic symptom of protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[1] Arylboronic acids and their esters, especially those with electron-withdrawing groups like the chloro-substituent, are susceptible to this process.[3] The presence of acidic or even slightly acidic protons in the reaction medium can facilitate this undesired reaction.
Solutions & Scientific Rationale:
-
Rigorous Control of Reaction pH:
-
Protocol: Use a non-acidic base. If your current base is creating an acidic environment (e.g., hydrolysis of a weak base salt), consider switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The use of powdered potassium fluoride (KF) can also be effective, particularly if you have base-labile functional groups.[4]
-
Causality: Protodeboronation is often catalyzed by acid.[1] By maintaining a basic environment, you neutralize any adventitious acid sources and suppress this side reaction.
-
-
Anhydrous Conditions:
-
Protocol: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry your starting materials and base in a vacuum oven. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Causality: Water can act as a proton source, contributing to protodeboronation, especially at elevated temperatures.
-
-
Minimize Reaction Time and Temperature:
-
Protocol: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate.
-
Causality: Like most side reactions, the rate of protodeboronation increases with prolonged reaction times and higher temperatures.
-
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Formation of a Symmetrical Biphenyl Byproduct (3,3'-Dichlorobiphenyl).
Question: In my Suzuki-Miyaura reaction, I'm observing the formation of 3,3'-dichlorobiphenyl alongside my desired product. What is causing this and how can I prevent it?
Probable Cause: Homocoupling
The formation of a symmetrical biaryl from the boronic ester is known as homocoupling. This is a common side reaction in palladium-catalyzed cross-couplings and can occur through several mechanisms.[5] It is particularly prevalent with electron-deficient arylboronic acids.[6][7] One common pathway involves the presence of oxidants (like residual air) or the use of a Pd(II) precatalyst which can be reduced to the active Pd(0) via a homocoupling pathway.[8]
Solutions & Scientific Rationale:
-
Thorough Degassing of the Reaction Mixture:
-
Protocol: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Causality: Oxygen can promote the oxidative homocoupling of boronic esters.[8] Removing dissolved oxygen minimizes this pathway.
-
-
Use a Pd(0) Catalyst Source:
-
Protocol: Instead of Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Causality: Pd(II) precatalysts are often reduced in situ to the active Pd(0) species. This reduction can sometimes proceed via a mechanism that involves the homocoupling of two boronic ester molecules.[8] Starting with a Pd(0) source can circumvent this initiation pathway.
-
-
Control Stoichiometry:
-
Protocol: Avoid using a large excess of the boronic ester. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.
-
Causality: A higher concentration of the boronic ester can increase the statistical probability of homocoupling.
-
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for homocoupling.
Issue 3: Difficulty in Purifying the Product from Pinacol and Boronic Acid.
Question: My reaction seems to have worked, but during purification by silica gel chromatography, I'm getting fractions contaminated with pinacol and what appears to be 3-chlorophenylboronic acid. My product is also streaking on the column. What's happening?
Probable Cause: On-Column Hydrolysis
Pinacol boronic esters can be susceptible to hydrolysis back to the corresponding boronic acid and pinacol, especially on silica gel which can be slightly acidic and contains water.[9][10] This on-column degradation leads to poor separation and contamination of your desired product.
Solutions & Scientific Rationale:
-
Use Boric Acid-Impregnated Silica Gel:
-
Protocol: Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate) and add 1-2% w/w of boric acid. Remove the solvent under reduced pressure to obtain a free-flowing powder. Use this treated silica for your column chromatography.[11]
-
Causality: The addition of boric acid is thought to reduce the Lewis acidity of the silica surface, thereby suppressing the over-adsorption and subsequent hydrolysis of the boronic ester.[11]
-
-
Alternative Purification Techniques:
-
Protocol: If possible, consider recrystallization or trituration to purify your product. If chromatography is necessary, you could also try using neutral alumina as the stationary phase.
-
Causality: These methods avoid the potentially harsh conditions of silica gel chromatography.
-
-
Aqueous Workup Considerations:
-
Protocol: During the aqueous workup, minimize contact time with the aqueous phase, especially if it is acidic. A rapid extraction is recommended.
-
Causality: Prolonged exposure to aqueous acidic or basic conditions can lead to hydrolysis of the pinacol ester before purification.
-
Data Summary: Common Side Reactions and Mitigation Strategies
| Side Reaction | Key Indicator | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation | Formation of 3-chlorobenzene | Presence of proton sources (acid, water) | Use a strong, non-acidic base; ensure anhydrous conditions. |
| Homocoupling | Formation of 3,3'-dichlorobiphenyl | Oxygen, Pd(II) precatalysts | Thoroughly degas the reaction; use a Pd(0) catalyst. |
| Hydrolysis | Contamination with pinacol/boronic acid | Acidic silica gel, aqueous workup | Use boric acid-treated silica; consider alternative purification. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store 3-chlorophenylboronic acid pinacol ester? A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) at cool temperatures. While more stable than the boronic acid, prolonged exposure to atmospheric moisture can lead to slow hydrolysis.
Q2: My Suzuki reaction is not proceeding at all. What are some initial checks? A:
-
Catalyst Activity: Ensure your palladium catalyst is active. If it's old, consider using a fresh batch.
-
Base: The base is crucial for activating the boronic ester for transmetalation.[4] Ensure it is of good quality, dry, and sufficiently basic for your reaction conditions.
-
Solvent and Temperature: Check for solubility issues of your reactants at the reaction temperature. Ensure the temperature is adequate for the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: Can I use 3-chlorophenylboronic acid directly instead of the pinacol ester? A: Yes, however, 3-chlorophenylboronic acid is more prone to dehydration to form its cyclic anhydride (boroxin) and may have lower stability towards protodeboronation and homocoupling under certain conditions. The pinacol ester is generally preferred for its improved stability and handling characteristics.[2][12]
Q4: What is the role of water in a Suzuki-Miyaura reaction with a pinacol ester? A: The role of water is complex. In some cases, a small amount of water is believed to facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid, which can then enter the catalytic cycle.[8][13] However, excessive water can promote protodeboronation. The optimal amount of water is system-dependent and may require empirical optimization. For many modern Suzuki-Miyaura protocols, anhydrous conditions are preferred to minimize side reactions.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Preventing Protodeboronation of Aryl Boronic Esters
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and prevent the protodeboronation of aryl boronic esters, a common and often frustrating side reaction in cross-coupling methodologies. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Section 1: Frequently Asked Questions - The Fundamentals
Q1: What is protodeboronation and why is it a significant problem in my synthesis?
Answer: Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron (C-B) bond of an organoborane, such as an aryl boronic acid or ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] Essentially, your valuable boronic ester starting material reverts to a simple arene, which cannot participate in the desired cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
This process is a major concern for two primary reasons:
-
Reduced Yield: Every molecule of your boronic ester that undergoes protodeboronation is one less molecule available to form your target product, directly leading to lower reaction yields.
-
Purification Complexity: The resulting arene byproduct often has similar polarity and physical properties to the desired product, making purification by standard techniques like column chromatography difficult and time-consuming.[2][3]
This undesired side reaction is highly dependent on the specific substrate and the reaction conditions employed.[1]
Q2: My recent Suzuki-Miyaura coupling reaction failed. What are the key factors that promote protodeboronation?
Answer: The propensity for a boronic ester to undergo protodeboronation is not random; it is governed by a set of well-understood chemical principles. The stability of the C-B bond is highly sensitive to its environment. Here are the primary factors you need to control:
-
pH and Base Strength: This is arguably the most critical factor. Protodeboronation can be catalyzed by both acid and, more commonly in cross-coupling, base.[1][4] Strong bases (e.g., NaOH, KOH) significantly accelerate the reaction by forming a more reactive tetrahedral boronate species, which is more susceptible to protonolysis.[1][5] The reaction rate is highly pH-dependent, with different mechanisms dominating at different pH levels.[6][7][8][9] For many heteroaromatic boronic acids, the rate of protodeboronation is fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][8]
-
Temperature: Higher reaction temperatures accelerate most chemical reactions, including the undesired protodeboronation pathway.[9][10] If the rate of protodeboronation is significant relative to your desired coupling reaction, increasing the temperature can disproportionately favor the side reaction, leading to lower yields.
-
Substrate Electronics and Sterics: The electronic nature of the aryl group is crucial.
-
Electron-deficient aryl groups (e.g., those with -CF₃, -NO₂, or multiple fluorine substituents) are notoriously more susceptible to protodeboronation.[5][11]
-
Heteroaromatic boronic esters , especially those like 2-pyridyl or 5-thiazolyl boronic acids, are often unstable due to specific mechanistic pathways involving the heteroatom.[1][8][12]
-
Ortho-substituents , particularly halogens, can also increase the rate of protodeboronation under basic conditions.[5]
-
-
Presence of Water: Water is the most common proton source for this reaction.[10] While Suzuki-Miyaura couplings often require a small amount of water to facilitate the catalytic cycle, excess water can significantly increase the rate of protodeboronation.
The interplay of these factors determines the stability of your boronic ester in a given reaction.
Q3: How can I definitively confirm that protodeboronation is the cause of my low yield?
Answer: Confirming protodeboronation requires careful analysis of your crude reaction mixture. Simply observing a low yield of the desired product is not enough for a diagnosis. You should actively look for the expected byproduct.
-
Identify the Byproduct: The protodeboronated byproduct is the arene corresponding to your boronic ester starting material. For example, if you started with 4-methoxyphenylboronic acid pinacol ester, the byproduct would be anisole.
-
Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. Co-inject a sample of your crude reaction mixture with an authentic sample of the suspected arene byproduct. If you see a peak in your crude sample that has the same retention time and mass-to-charge ratio (m/z) as the authentic sample, you have strong evidence of protodeboronation.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile arene byproducts. The principle is the same as LC-MS.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Analyze the crude NMR spectrum. Look for the characteristic signals of the arene byproduct. For instance, if you started with a substituted phenyl boronic ester, look for the appearance of a new, simple aromatic multiplet corresponding to the proton that replaced the boronic ester group.
-
A logical workflow for diagnosing this issue is outlined below.
Section 2: Troubleshooting Guide - Addressing Specific Issues
Q4: My yield is low and I've confirmed protodeboronation is happening. What are the first and most impactful adjustments I can make to my reaction conditions?
Answer: When facing protodeboronation, you should always start by modifying the reaction conditions, as these adjustments are often the simplest to implement. The goal is to accelerate the desired cross-coupling reaction relative to the undesired protodeboronation.
Here is a prioritized list of adjustments:
| Parameter | Recommended Change | Causality and Rationale | Supporting Sources |
| 1. Base | Switch from strong bases (NaOH, KOH) to milder inorganic bases. | Strong bases promote the formation of the reactive boronate anion, accelerating protodeboronation. Milder bases like K₃PO₄, Cs₂CO₃, or CsF provide sufficient basicity for the catalytic cycle while minimizing C-B bond cleavage. | [10][13] |
| 2. Temperature | Lower the reaction temperature. | Protodeboronation is often highly temperature-dependent. Reducing the temperature (e.g., from 100 °C to 60-80 °C) can significantly slow the rate of protodeboronation. This may require a more active catalyst to achieve a reasonable reaction time. | [9][10] |
| 3. Catalyst System | Use a highly active catalyst and/or increase catalyst loading. | A more efficient catalyst system (e.g., using advanced phosphine ligands like SPhos or XPhos) accelerates the rate-limiting transmetalation step of the Suzuki coupling. If the desired reaction is faster, the boronic ester spends less time exposed to conditions that cause decomposition. | [1][10][13][14] |
| 4. Solvent/Water | Use anhydrous solvents and carefully control water content. | While Suzuki couplings can be complex regarding water, excess water provides the proton source for protodeboronation. Starting with dry, degassed solvents is a good practice. For some systems, a small, optimized amount of water is necessary, but this should be determined empirically. | [10] |
Start by changing the base, as this often has the most dramatic effect. If that is not sufficient, combine a milder base with a lower temperature and a more active catalyst.
Q5: I am working with a 2-pyridyl boronic ester, and it decomposes almost immediately. Are there specialized strategies for such unstable substrates?
Answer: Yes, electron-deficient and heteroaromatic boronic acids and their esters are notoriously unstable and require specific strategies that go beyond simple reaction condition optimization.[14] For substrates like 2-pyridyl boronic acid, protodeboronation can be extremely rapid even under mild conditions.[1][8][12]
The most effective strategy is to modify the boron reagent itself to increase its stability.
-
Convert to a More Stable Ester: While you are already using an ester, not all esters are created equal. The ubiquitous pinacol ester offers significantly more stability than the free boronic acid by sterically protecting the boron atom.[10][15][16] If you are starting from a boronic acid, converting it to the pinacol ester is a crucial first step.
-
Employ a "Slow-Release" Strategy with MIDA Boronates: This is the state-of-the-art solution for highly unstable substrates.[1][14][17] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable crystalline solids.[17] Under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane), they slowly hydrolyze to release the free boronic acid into the reaction mixture.[1][17] This keeps the instantaneous concentration of the unstable free boronic acid extremely low, allowing the rapid cross-coupling reaction to "outrun" the competing protodeboronation.[1][14]
| Boron Reagent | Relative Stability | Best Use Case | Key Consideration |
| Boronic Acid (Ar-B(OH)₂) | Low | Simple, stable aryl groups. | Prone to dehydration (trimerization) and protodeboronation. |
| Pinacol Ester | Medium-High | General purpose; good first choice for increasing stability over the acid. | Offers good stability for most substrates under optimized conditions. |
| MIDA Boronate | Very High | Challenging substrates: electron-deficient, 2-heteroaryl, vinyl, cyclopropyl. | Requires specific "slow-release" conditions to liberate the active boronic acid. |
| Potassium Aryltrifluoroborate (Ar-BF₃K) | High | Alternative stable, crystalline solids. | Also function via slow release of the boronic acid.[14][18] |
For a 2-pyridyl system, converting to the MIDA boronate is the most robust and recommended strategy to prevent decomposition.[1]
Section 3: Preventative Protocols & Advanced Strategies
Q6: My boronic acid is unstable on the shelf. Can you provide a reliable protocol for converting it to the more stable pinacol ester?
Answer: Absolutely. Converting a boronic acid to its corresponding pinacol ester is a standard and highly effective method to improve its benchtop stability and reduce its susceptibility to protodeboronation during a reaction.[16][19]
Protocol: Synthesis of an Aryl Boronic Acid Pinacol Ester
-
Objective: To protect the boronic acid functional group to enhance stability.
-
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) or Dean-Stark apparatus
-
-
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve or suspend the reagents (a concentration of 0.2-0.5 M is typical).
-
Water Removal (Choose one method):
-
Azeotropic Removal (Recommended): Fit the flask with a Dean-Stark apparatus. Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Drying Agent: If a Dean-Stark is unavailable, add an excess of a drying agent like anhydrous MgSO₄ to the flask. Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
-
Monitoring: Monitor the reaction's progress by TLC or ¹H NMR by observing the disappearance of the boronic acid starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a drying agent was used, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude pinacol ester can often be used directly. If purification is necessary, it can typically be achieved by recrystallization or flash column chromatography on silica gel.[3]
-
This protocol provides a stable boronic ester that is less prone to decomposition both on the shelf and in subsequent reactions.[15]
Q7: You mentioned catalyst choice. How exactly can kinetics be leveraged to suppress protodeboronation?
Answer: This is an advanced concept that relies on understanding the competition between two reactions: the desired cross-coupling and the undesired protodeboronation. Both have their own reaction rates. Your success depends on making the rate of coupling (k_coupling_) much faster than the rate of protodeboronation (k_proto_).
k_coupling_ >> k_proto_
Here's how you can influence these rates:
-
Accelerate the Catalytic Cycle: The overall rate of a Suzuki-Miyaura coupling is often limited by a specific step in the catalytic cycle, such as oxidative addition or transmetalation. By choosing a highly efficient catalytic system, you dramatically increase k_coupling_.
-
Modern Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps.
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the rapid formation of the active Pd(0) species. This is critical because the decomposition of the boronic acid can occur while the active catalyst is slowly forming from older sources like Pd(OAc)₂.[14] A fast catalyst gets to work before the substrate has time to decompose.[14]
-
-
Minimize Induction Periods: Some catalyst systems have a slow "induction period" where the active catalytic species is formed. During this time, your boronic ester is exposed to basic, heated conditions without any productive coupling occurring, giving protodeboronation a head start. Modern precatalysts are designed to have virtually no induction period.[14]
-
Metal Additives: In some cases, metal additives like silver (Ag₂O) or copper salts have been used to accelerate cross-coupling reactions, which can help subdue the competing protodeboronation pathway.[1]
The relationship between these competing pathways is illustrated below.
By using a highly active, modern catalyst system, you make the green arrow (desired pathway) much faster than the red arrow (undesired pathway), leading to high yields of the desired product even with sensitive boronic esters.
Section 4: Purification Strategies
Q8: I've optimized my reaction, but still have a small amount of the protodeboronated byproduct. What's the best way to remove it?
Answer: Removing a non-polar arene byproduct from a potentially similar product can be challenging. Standard silica gel chromatography is often ineffective if the polarities are too close.[3] Here are a few strategies to consider:
-
Acid-Base Extraction: This is only applicable if your desired product or the starting boronic acid has an acidic or basic handle that the byproduct lacks. You can selectively extract your product into an aqueous layer by adjusting the pH, leaving the neutral byproduct in the organic layer.[20]
-
Recrystallization: If your desired product is a solid, recrystallization is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where your product crystallizes out, leaving the more soluble byproduct in the mother liquor.
-
Preparative HPLC/SFC: For high-value materials where purity is paramount, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide excellent separation, even for compounds with very similar polarities.
-
Derivatization: In some cases, it may be easier to purify the boronic acid itself before the coupling reaction. Boronic acids can be temporarily converted to a salt with a base, extracted, and then regenerated by adding acid, which can help remove non-acidic impurities.[3]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Catalyst Activity in Reactions with 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low catalyst activity and poor reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with an aryl chloride substrate, often stem from a few critical areas. The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging.[1][2] Here’s a prioritized checklist of factors to investigate:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more importantly, the ligand is paramount for activating aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]
-
Base Selection and Strength: The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] The incorrect base can lead to a stalled reaction.
-
Solvent System and Degassing: The solvent influences the solubility of all components and the stability of the catalytic species. Inadequate removal of oxygen can lead to catalyst deactivation and homocoupling side products.[1][4]
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage, but excessive heat can also promote catalyst decomposition and side reactions.[6]
Q2: I suspect my palladium catalyst is being deactivated. What are the common causes and how can I mitigate them?
A2: Catalyst deactivation is a frequent culprit in sluggish Suzuki reactions. Here are the primary causes:
-
Oxidative Deactivation: The active Pd(0) catalyst is sensitive to air and moisture, which can lead to the formation of inactive palladium oxides.[7] Rigorous degassing of solvents and the reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is essential.[6]
-
Ligand Degradation or Inappropriate Choice: For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[6] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and prevent the formation of inactive palladium black.
-
Inhibition by Substrates/Products: In some cases, the starting materials or products, particularly those containing coordinating heteroatoms, can bind to the palladium center and inhibit catalysis.[1]
Q3: What are the most common side reactions observed with this compound, and how can they be minimized?
A3: The primary side reactions to be aware of are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. While pinacol esters are generally more stable than boronic acids, this can still occur under harsh basic conditions or at elevated temperatures.[4][8] If protodeboronation is suspected, consider using a milder base (e.g., K₃PO₄ or KF) and the lowest effective reaction temperature.[6]
-
Homocoupling: The self-coupling of the boronic ester to form a biphenyl byproduct can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[6] Thorough degassing and using a reliable Pd(0) source or an efficient precatalyst system can minimize this.[6]
Troubleshooting Guides
Guide 1: Systematic Optimization of Reaction Conditions
If you are experiencing low yields, a systematic approach to optimizing the reaction parameters is crucial. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Guide 2: Catalyst and Ligand Selection for Aryl Chlorides
The oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step. Therefore, selecting a highly active catalyst system is critical.
| Catalyst System | Application Notes |
| Pd(OAc)₂ / Buchwald Ligands | A highly versatile and effective system. Ligands like SPhos, XPhos, or RuPhos are electron-rich and bulky, which accelerates both oxidative addition and reductive elimination.[6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ is a very electron-rich and sterically demanding ligand, often effective for challenging couplings at room temperature.[5][9] |
| PdCl₂(dppf) | A common and robust precatalyst, but may require higher temperatures and longer reaction times for aryl chlorides compared to more specialized systems. |
| Palladacycle Precatalysts | These complexes can show enhanced activity and stability, making them excellent choices for difficult couplings.[10] |
Experimental Protocol: Catalyst System Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add this compound (1.2 equiv.), your aryl halide coupling partner (1.0 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst Addition: To each vial, add a different palladium precatalyst (1-2 mol%) and ligand (2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reactions to a standard temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Analysis: Compare the conversion rates and product formation across the different catalyst systems to identify the most effective one.
Guide 3: The Critical Role of the Base and Solvent
The interplay between the base and solvent is crucial for reaction success. The base activates the boronic ester, and the solvent must facilitate this while keeping all components in solution.
| Base | Common Solvents | Comments |
| K₃PO₄ | Toluene, Dioxane, THF | A strong, non-nucleophilic base often effective for challenging couplings.[6] |
| Cs₂CO₃ | Dioxane, DMF | A strong base that can be effective when others fail, though more expensive. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective base. The presence of water can be beneficial but also increases the risk of protodeboronation.[11][12] |
| KF | THF, Dioxane | A milder base that can be advantageous for substrates sensitive to harsh basic conditions.[9] |
Mechanism Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst and Ligand Selection for Challenging Suzuki Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As one of the most powerful and versatile methods for C-C bond formation, the Suzuki coupling is a cornerstone of modern organic synthesis.[1] However, its complexity can lead to unexpected challenges, particularly when dealing with non-ideal substrates.[2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize challenging couplings. We will delve into the causality behind experimental choices, providing field-proven insights to overcome common hurdles.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial problems encountered during Suzuki coupling experiments.
Q1: My reaction is not proceeding or gives very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient first step.
-
Reagent Quality: Ensure all reagents are pure. Boronic acids, in particular, can degrade over time, especially if sensitive to moisture or air.[3] It is often beneficial to use freshly purchased or purified starting materials. Check for signs of degradation, such as a broadened melting point.[3]
-
Inert Atmosphere: The catalytic cycle involves a Pd(0) species that is sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.[4] Inadequate degassing can lead to catalyst oxidation and an increase in homocoupling side products.[2]
-
Solvent and Base Purity: Use anhydrous solvents if your reaction protocol calls for it, as water can facilitate the undesired protodeboronation of the boronic acid.[3][5] Ensure your base is of high quality and has been stored correctly. For solid bases like K₃PO₄, grinding it to a fine powder can improve reproducibility.[6]
-
Catalyst Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[7] If you suspect an issue with catalyst activation, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, easily activated precatalyst.
Q2: I'm seeing a significant amount of homocoupling of my boronic acid (R-B(OH)₂ → R-R). How can I prevent this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2]
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Before adding your catalyst, ensure the reaction mixture is rigorously degassed. Techniques include bubbling an inert gas through the solvent for 10-15 minutes or performing several freeze-pump-thaw cycles.[4]
-
Choice of Palladium Source: Using Pd(II) sources can sometimes lead to higher levels of homocoupling if the reduction to Pd(0) is not efficient.[2] Consider using a well-defined Pd(0) source or a precatalyst that cleanly generates the active species.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. If possible, try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
Q3: What is the role of the base, and how do I choose the correct one?
A3: The base plays a crucial role in the Suzuki coupling; it is required to activate the organoboron species for the transmetalation step.[8][9] The choice of base can dramatically affect the reaction outcome.
-
Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]
-
Common Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are mild bases often used in a biphasic solvent system with water.[4][9]
-
Phosphates (K₃PO₄): A slightly stronger, non-nucleophilic base that is often highly effective, particularly for challenging couplings.[4][10] It often works well in ethereal solvents like dioxane or THF.[11]
-
Alkoxides (NaOt-Bu, KOt-Bu): Strong bases that can be effective for very unreactive substrates, such as aryl chlorides, but may not be compatible with base-sensitive functional groups.[12]
-
-
Selection Strategy: The optimal base is substrate-dependent. A good starting point is K₃PO₄ for general couplings. If your substrate is base-sensitive, a milder base like KF might be necessary.[8] For sterically hindered couplings, stronger bases may be required to facilitate the reaction.[10]
Section 2: Troubleshooting Guides for Specific Challenges
This section provides in-depth guidance for overcoming specific, notoriously difficult Suzuki couplings.
Guide 2.1: Coupling with Sterically Hindered Substrates
Creating biaryls with multiple ortho substituents is a significant challenge due to steric hindrance impeding all key steps of the catalytic cycle, especially reductive elimination.[10][13]
Problem: Low to no conversion when coupling di-, tri-, or tetra-ortho-substituted aryl halides.
Solution: The Ligand is Key.
Standard ligands like PPh₃ are often completely ineffective. The solution lies in using bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, or N-Heterocyclic Carbenes (NHCs).[10][14][15]
-
Why they work: These large ligands promote the formation of a highly reactive, monoligated Pd(0) species.[14][16] This coordinatively unsaturated complex is necessary to facilitate oxidative addition of the bulky aryl halide and dramatically accelerates the final reductive elimination step.[10]
Recommended Catalyst Systems:
| Ligand Class | Specific Ligand Examples | Recommended For | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | General hindered substrates, including aryl chlorides.[10][15] | High activity, good thermal stability, commercially available as precatalysts.[7][17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-iPr | Extremely hindered substrates, including tetra-ortho-substituted biaryls.[10][12] | Strong σ-donating ability enhances catalytic activity.[12] |
| Specialized Ligands | BI-DIME, AntPhos | Particularly challenging couplings where other ligands fail.[10][18] | Designed specifically to overcome extreme steric hindrance.[18] |
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol provides a starting point for a challenging coupling using a modern catalyst system.
-
Reagent Setup: To an oven-dried Schlenk tube, add the hindered aryl bromide (1.0 equiv), the hindered arylboronic acid (1.5 equiv), and potassium tert-butoxide (t-BuOK) (3.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the Pd-NHC precatalyst (e.g., PEPPSI-iPr, 2 mol%).[12]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
Guide 2.2: Preventing Protodeboronation
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes the nucleophile and reduces yield.[19] This is especially problematic for electron-deficient or certain heteroaryl boronic acids.[3][20]
Problem: Formation of the arene byproduct (Ar-H) from the arylboronic acid (Ar-B(OH)₂).
Solutions:
-
Use a Protected Boronic Acid Derivative: The most robust strategy is to use a more stable form of the boronic acid that slowly releases the active species into the reaction. This "slow-release" strategy keeps the concentration of the vulnerable free boronic acid low.[19][21]
-
Optimize Reaction Conditions:
-
Anhydrous Conditions: Since water is a proton source, using anhydrous solvents and reagents can significantly reduce protodeboronation.[3][5]
-
Milder Base: Strong bases can accelerate the decomposition. Switch from NaOH or KOH to milder bases like K₃PO₄ or Cs₂CO₃.[3][5]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of decomposition relative to the desired coupling.[3]
-
Use a Highly Active Catalyst: A more efficient catalyst system will increase the rate of the productive coupling, outcompeting the decomposition pathway.[19]
-
Section 3: Understanding the Core Components
A deeper understanding of the catalytic cycle and the roles of each component is vital for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a series of well-defined steps involving a palladium catalyst. The ligand (L) plays a critical role in stabilizing the palladium center and modulating its reactivity at each stage.[22]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X). Electron-rich ligands accelerate this step, which is often rate-limiting for unreactive aryl chlorides.[22][23]
-
Transmetalation: The organic group (R²) from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is essential for this step.[9][22]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst. Bulky ligands are crucial for promoting this step, especially with sterically hindered substrates.[13][22]
Choosing a Palladium Precatalyst
While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction and can lead to the formation of inactive palladium black. Modern, well-defined precatalysts offer superior performance and reproducibility.[7]
Precatalyst Troubleshooting Logic
Caption: Decision workflow for selecting an improved palladium precatalyst.
-
Palladacycle Precatalysts: These are air- and thermally stable Pd(II) complexes that readily generate the active monoligated Pd(0) species under reaction conditions.[24][25][26] They offer high activity and are particularly useful for difficult couplings that require low catalyst loadings.[7] Examples include the G3 and G4 Buchwald precatalysts.
References
- 1. Carbon–Carbon Bond Formation – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald Ligands [sigmaaldrich.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Thermal Stability Challenges of Pinacol Boronate Esters
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pinacol boronate esters (Bpin). As indispensable tools in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, Bpin esters offer significant advantages in stability and handling over their corresponding boronic acids.[1][2][3] However, their "stability" is relative, and overlooking their potential for thermal and chemical degradation is a common pitfall that can lead to failed reactions, inconsistent yields, and purification nightmares.
This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and prevent common stability issues. We will explore the mechanisms of degradation, offer field-proven solutions, and provide detailed workflows to ensure your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the foundational knowledge essential for working with Bpin esters.
Q1: What are the primary degradation pathways for Bpin esters during a reaction?
A: While generally robust, Bpin esters are susceptible to two primary degradation pathways, especially under thermal stress or suboptimal reaction conditions: Hydrolysis and Protodeboronation .
-
Hydrolysis: This is the reversion of the Bpin ester back to the parent boronic acid and pinacol, typically initiated by water or other protic sources.[4][5][6] While boronic acids are active in Suzuki-Miyaura coupling, their reactivity profile differs, and their formation in situ can complicate reaction kinetics and lead to byproduct formation. The Lewis acidic boron atom is susceptible to nucleophilic attack by water, leading to the breakdown of the dioxaborolane ring.
-
Protodeboronation: This is a more detrimental pathway where the C-B bond is cleaved and replaced with a C-H bond, resulting in the loss of the reactive handle entirely.[7] This process is often promoted by bases, protic solvents, and elevated temperatures, and is particularly problematic for electron-rich or electron-deficient arylboronic acids and certain heterocyclic derivatives.[8][9]
Diagram 1: Major Degradation Pathways of Pinacol Boronate Esters
Caption: Key degradation routes for Bpin esters in reaction media.
Q2: My Suzuki-Miyaura reaction has a low yield. How can I determine if my Bpin ester is degrading?
A: Low yield is a classic symptom of Bpin ester instability. The primary culprits are often protodeboronation or premature hydrolysis. Distinguishing between these requires careful analysis of your reaction mixture.
-
Signature of Protodeboronation: The most definitive sign is the presence of the corresponding "R-H" byproduct in your crude reaction mixture, detectable by GC-MS or ¹H NMR. For example, if you started with Phenyl-Bpin, the presence of benzene indicates protodeboronation. This is a common issue with alkylboron reagents, which can also lead to protodehalogenation of the coupling partner.[10]
-
Signature of Hydrolysis: Detecting in-situ hydrolysis is more subtle. The resulting boronic acid may or may not couple efficiently under the reaction conditions. A key challenge is that Bpin esters can also hydrolyze during analytical workup (e.g., on an HPLC column), complicating the diagnosis.[4][11][12] Running a control reaction without the coupling partner and analyzing for the presence of the boronic acid can be an effective diagnostic tool.
Q3: Are all Bpin esters equally susceptible to thermal degradation?
A: No, stability varies significantly based on the electronic and steric properties of the organic substituent attached to the boron.
-
Electronic Effects: Aryl Bpin esters with strongly electron-donating or electron-withdrawing groups are often more prone to degradation.[13] For example, certain polyhaloarylboronic acids and their pinacol esters are known to be challenging substrates that decompose quickly in the presence of a base.[14]
-
Steric Effects: Increased steric bulk around the boron atom, such as that provided by the pinacol group itself, generally enhances stability by sterically shielding the boron from nucleophilic attack.[8] However, this same steric hindrance can sometimes slow down the desired transmetalation step in Suzuki-Miyaura coupling.[8]
Section 2: Troubleshooting Guide & Field-Proven Protocols
This section provides actionable steps to diagnose and solve common issues encountered during experiments.
Issue: Low Yield in Cross-Coupling Attributed to Bpin Instability
You've run a Suzuki-Miyaura reaction at an elevated temperature (e.g., >80 °C) and observe a low yield of the desired product along with significant amounts of the protodeboronated starting material.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
References
- 1. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
Technical Support Center: Strategies to Reduce Homocoupling in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize one of the most common and persistent side reactions: homocoupling. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions for higher yields and purity.
Introduction: Understanding the Homocoupling Problem
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the formation of homocoupled byproducts, where two molecules of the boronic acid (Aryl-Aryl) or, less commonly, the aryl halide join together, can significantly reduce the yield of the desired cross-coupled product and complicate purification.[3][4] Understanding the root causes of homocoupling is the first step toward its prevention.
What are the primary causes of boronic acid homocoupling?
There are two primary mechanisms responsible for the unwanted formation of symmetrical biaryls from boronic acid reagents:
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the catalytically active Pd(0) species.[1][5] This reduction can occur via a non-productive pathway where the Pd(II) salt reacts with two equivalents of the boronic acid, leading to the homocoupled product and Pd(0).[3][6] This is often a significant issue at the beginning of the reaction.
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[7][8] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[3][9] This newly formed Pd(II) can then enter a catalytic cycle that exclusively produces the homocoupled product.[1][3] Rigorous exclusion of oxygen is therefore critical for suppressing this pathway.[7][10]
dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle (Desired)" A["Pd(0)L₂"] -- "Oxidative Addition(Ar¹-X)" --> B["Ar¹-Pd(II)L₂-X"]; B -- "Transmetalation(Ar²-B(OR)₂)" --> C["Ar¹-Pd(II)L₂-Ar²"]; C -- "Reductive Elimination" --> D["Ar¹-Ar²"]; D -- " " --> A; end
} end Figure 1: Simplified overview of the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling side reactions.
Troubleshooting Guide: High Levels of Boronic Acid Homocoupling
This section addresses the most common homocoupling issue. The troubleshooting workflow is designed to systematically diagnose and resolve the problem.
Issue: My analysis (TLC, LC-MS, NMR) shows a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid. How do I fix this?
This is a classic case of boronic acid homocoupling. Follow these steps to mitigate the issue.
Step 1: Rigorously Exclude Oxygen.
Question: I thought I was working under an inert atmosphere. How critical is degassing?
Answer: Extremely critical. Simply maintaining a positive pressure of nitrogen or argon is often insufficient to remove all dissolved oxygen.[10] Oxygen's presence can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][11]
Recommended Protocol: Solvent Degassing
-
Sparge with Inert Gas: Before adding the catalyst, bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. This is a highly effective method for displacing dissolved oxygen.[10]
-
Freeze-Pump-Thaw: For particularly sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent. This is one of the most thorough degassing methods.
-
Maintain Inert Atmosphere: Ensure the reaction is conducted in a sealed vessel (e.g., a Schlenk flask) under a continuous positive pressure of inert gas.
Step 2: Re-evaluate Your Palladium Source.
Question: Does my choice of palladium precatalyst really matter that much?
Answer: Yes, it has a significant impact. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly cause homocoupling during their initial reduction to Pd(0).[1][3]
| Palladium Source | Type | Impact on Homocoupling | Recommendation |
| Pd(OAc)₂, PdCl₂(dppf) | Pd(II) | Higher potential for homocoupling, as it can be reduced by the boronic acid.[3] | Use with caution. Consider adding a mild reducing agent or switch to a Pd(0) source. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Generally preferred as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[9][12] | Recommended choice to minimize homocoupling, especially during initial troubleshooting. |
Troubleshooting Action: If you are using a Pd(II) source, switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[12] This eliminates the initial Pd(II)-mediated homocoupling pathway.
Step 3: Optimize Your Ligand Choice.
Question: I'm just using triphenylphosphine. Are there better ligands to suppress homocoupling?
Answer: Absolutely. The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky and electron-rich phosphine ligands are known to promote the desired cross-coupling pathway.[12] They accelerate the rate-determining oxidative addition and the final reductive elimination steps of the main catalytic cycle, making the competing homocoupling pathway less favorable.[13][14][15]
Ligand Selection Guide:
| Ligand Type | Examples | Characteristics | Impact on Homocoupling |
| Simple Triarylphosphines | PPh₃ | Less bulky, less electron-donating. | May permit more homocoupling, especially with challenging substrates.[12] |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, Buchwald ligands (SPhos, XPhos) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[12][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically tunable. | Highly effective in suppressing homocoupling due to their strong binding to palladium.[12][14] |
Troubleshooting Action: Replace PPh₃ with a bulkier, more electron-rich ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.[12][15]
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[High Homocoupling Detected]; B{Is the reaction rigorously degassed?}; C[Implement Sparging orFreeze-Pump-Thaw Cycles]; D{What is the Palladium Source?}; E[Switch from Pd(II) to Pd(0) Precatalyste.g., Pd(OAc)₂ → Pd₂(dba)₃]; F{What is the Ligand?}; G[Use Bulky, Electron-Rich Ligande.g., PPh₃ → SPhos, P(t-Bu)₃]; H[Optimized Reaction];
} end Figure 2: Troubleshooting workflow for minimizing boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: Can the choice of base affect homocoupling?
A1: Yes, the base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can exacerbate side reactions.[2] While strong bases can be effective, they can also promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3]
Q2: How does solvent choice impact homocoupling?
A2: The solvent can influence reaction rates and selectivity.[16] Aprotic solvents like dioxane, THF, or toluene are common.[9] While a small amount of water is often needed to dissolve the inorganic base, excessive water can sometimes promote homocoupling and protodeboronation (hydrolysis of the boronic acid).[9][17] The optimal solvent system is often substrate-dependent and may require screening.[18][19]
Q3: I'm seeing homocoupling of my aryl halide. What causes this and how can I prevent it?
A3: Homocoupling of the aryl halide is less common but can occur, especially with highly reactive aryl halides (e.g., iodides) or under conditions that favor slow transmetalation. This can sometimes be observed when using mild reducing agents intended to suppress boronic acid homocoupling, which may inadvertently reduce the Ar-Pd(II)-X intermediate.[10] To prevent this, ensure your boronic acid is sufficiently reactive and consider using ligands that accelerate the transmetalation and reductive elimination steps.
Q4: Can adding a mild reducing agent help?
A4: In some cases, yes. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress boronic acid homocoupling.[10][20] The rationale is that it helps to keep the palladium in its active Pd(0) state by rapidly reducing any Pd(II) species that may form, thus minimizing the concentration of free Pd(II) available to mediate homocoupling.[10] However, this approach should be used judiciously, as it can potentially lead to reductive dehalogenation of the starting material.[10]
Q5: Are certain boronic acids more prone to homocoupling?
A5: Yes, electron-rich boronic acids can be more susceptible to oxidation and subsequent homocoupling. Conversely, some studies have shown that electron-deficient arylboronic acids can also be prone to homocoupling through alternative mechanisms.[21][22] The stability of the boronic acid itself is a key factor; using more stable boronate esters (e.g., pinacol esters) can sometimes mitigate decomposition pathways that lead to side products.[1]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Boronic Acid Reagents: 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 3-Chlorophenylboronic Acid in Suzuki-Miyaura Coupling
For synthetic chemists, particularly those in the fast-paced environments of pharmaceutical and materials science research, the choice of reagents is a critical determinant of experimental success. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a pillar for the formation of carbon-carbon bonds. A pivotal decision in this reaction is the selection of the organoboron nucleophile. This guide provides an in-depth, objective comparison of two commercially available and widely used reagents for the introduction of a 3-chlorophenyl moiety: 3-chlorophenylboronic acid and its pinacol ester derivative, 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This analysis is grounded in the fundamental principles of reactivity and stability, supported by experimental data to empower researchers to make informed decisions for their specific synthetic challenges.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison between a boronic acid and its corresponding pinacol boronate ester lies a crucial trade-off between chemical reactivity and practical stability.
3-Chlorophenylboronic acid is generally the more reactive species in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the key transmetalation step in the catalytic cycle.[2] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation—the loss of the boronic acid group, which is a known undesired side reaction in metal-catalyzed couplings.[3] They can also undergo dehydration to form cyclic trimers known as boroxines. This inherent instability can complicate storage, handling, and purification, and may lead to inconsistencies in reaction outcomes.
Conversely, This compound , a pinacol boronate ester, offers significantly enhanced stability. The pinacol group effectively shields the boron atom, rendering the molecule more robust towards moisture and air compared to the free boronic acid.[2][4] This translates to a longer shelf-life, easier handling (as they are often crystalline solids), and amenability to purification by standard chromatographic techniques.[2] This stability is a significant advantage in multi-step syntheses and for applications in high-throughput screening where reagent longevity and consistency are paramount.[1]
Mechanistic Insights: The Transmetalation Step
The choice between the boronic acid and its ester can influence the mechanism of the pivotal transmetalation step in the Suzuki-Miyaura catalytic cycle. While it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, direct transmetalation from the ester is also possible.[1][2]
Recent mechanistic studies have shed light on two predominant pathways for transmetalation:
-
The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II)-halide complex.
-
The Palladium-Hydroxide Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex, which then reacts with the neutral boronic acid.
Systematic studies suggest that for reactions conducted with weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid is the more likely pathway. The choice of the boronic acid or its ester, along with the reaction conditions (particularly the base and presence of water), will dictate the predominant mechanistic route.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Performance Comparison: Experimental Data
| Parameter | 3-Chlorophenylboronic Acid | This compound |
| Typical Reaction Time | Generally shorter | May be longer |
| Reported Yields | Can be high, but may be compromised by decomposition | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity |
| Purity of Starting Material | Can be challenging to obtain in high purity and maintain due to propensity for decomposition | Generally high; can be purified by standard techniques like column chromatography |
| Handling & Storage | Requires inert atmosphere and low temperatures for long-term storage | Stable at room temperature, easy to handle in air |
Representative Experimental Data:
| Boron Reagent | Coupling Partner | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/KOH/H₂O | Reflux | 1 | ~94 (conversion) | [5] |
| 3-Chlorophenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄/K₂CO₃/Toluene/H₂O | 100 | 12 | 78 | [6] |
| 2-(Aryl)dioxaborolane | Aryl Bromide | Pd₂(dba)₃/XPhos/K₃PO₄/Dioxane/H₂O | 120 (µW) | 0.17 | 53 | [7] |
Note: The yields and reaction conditions are from different studies and are not directly comparable but serve to illustrate general trends.
Experimental Protocols
Below are representative, detailed protocols for the Suzuki-Miyaura coupling reaction using both 3-chlorophenylboronic acid and its pinacol ester. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with 3-Chlorophenylboronic Acid
This protocol is a general guideline and can be adapted for various aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Chlorophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: Experimental workflow for Protocol 1.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 3-chlorophenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol is adapted for the more stable pinacol boronate ester and may be suitable for microwave-assisted synthesis for accelerated reaction times.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.015 equiv) and ligand (e.g., XPhos, 0.03 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 5:1 v/v)
-
Inert atmosphere (Argon)
Workflow Diagram:
Caption: Experimental workflow for Protocol 2.
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv), XPhos (0.03 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Purge the vial with argon.
-
Solvent Addition: Add degassed dioxane and water (e.g., 5:1 v/v).
-
Reaction: Seal the vial and irradiate in a microwave reactor at 120 °C for 10-20 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, treat the mixture with aqueous 1N NaOH and extract with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash chromatography to yield the product.
Conclusion and Recommendations
The choice between 3-chlorophenylboronic acid and its pinacol ester, this compound, is a strategic decision that should be guided by the specific demands of the synthetic route.
Choose 3-chlorophenylboronic acid when:
-
High reactivity and rapid reaction times are the primary concern.
-
The synthetic route is short, and long-term storage of the reagent is not required.
-
Careful control over reaction conditions to mitigate decomposition is feasible.
Choose this compound when:
-
Stability, ease of handling, and long-term storage are critical.
-
The synthesis is part of a multi-step sequence where reagent purity and consistency are paramount.
-
Reproducibility and cleaner reaction profiles are prioritized, even at the potential expense of slightly longer reaction times.
For many applications in drug discovery and process development, the superior stability and handling characteristics of the pinacol boronate ester often make it the preferred choice, despite the higher intrinsic reactivity of the parent boronic acid. By understanding the principles and experimental considerations outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Navigating the Boron Landscape: A Comparative Guide to Boronic Acid Derivatives in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Central to this reaction is the organoboron reagent. While classic boronic acids paved the way, the modern synthetic chemist now has an arsenal of derivatives, each with a unique profile of stability, reactivity, and handling characteristics.
This guide provides an in-depth comparison of the most prevalent boron reagents—boronic acids, pinacol boronate esters, MIDA boronates, and potassium aryltrifluoroborates—to empower researchers, scientists, and drug development professionals to make informed decisions that optimize their synthetic endeavors. We will move beyond simple descriptions to explore the causal chemical principles and provide actionable, data-driven insights.
The Core Trade-Off: Reactivity vs. Stability
The fundamental choice between boronic acid derivatives boils down to a trade-off between reactivity and stability.[2] Boronic acids are generally the most reactive partners in Suzuki couplings, often leading to faster reactions.[2][3] This heightened reactivity stems from the Lewis acidic nature of the boron center, which facilitates the crucial transmetalation step of the catalytic cycle.[2] However, this reactivity comes at the price of stability; boronic acids are notoriously susceptible to decomposition pathways like oxidation and protodeboronation, which can shorten their shelf-life and complicate reaction outcomes.[2][4]
Conversely, derivatives like pinacol esters were developed to enhance stability, providing reagents that are often crystalline, easier to purify chromatographically, and robust enough for long-term storage and use in high-throughput screening.[2][5][6] This stability, however, can temper reactivity, sometimes requiring longer reaction times or more forceful conditions.[2]
A Deeper Dive into the Derivatives
Boronic Acids (R-B(OH)₂)
The archetypal Suzuki reagent. Their high reactivity is a key advantage when speed is critical. However, they are prone to forming cyclic anhydride trimers (boroxines) upon dehydration and can undergo protodeboronation (loss of the boron group) under reaction conditions, especially with sensitive substrates like electron-deficient or some heteroaryl boronic acids.[2][4] The "2-pyridyl problem," where the nitrogen atom coordinates to the palladium catalyst and inhibits the reaction, is a well-known challenge with this class.[7]
Pinacol Boronate Esters (R-B(pin))
These are arguably the most common alternative to boronic acids. Formed by reacting a boronic acid with pinacol, the resulting five-membered ring sterically shields the boron atom, dramatically increasing its stability towards air and moisture.[5] This makes them significantly easier to handle, purify, and store.[5][6] While often slightly less reactive than the parent boronic acid, they are competent coupling partners under a vast range of conditions and are compatible with a broad substrate scope.[2][8] Their stability has made them indispensable for multi-step syntheses and the preparation of complex compound libraries.[5]
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a clever solution for handling particularly unstable boronic acids. The MIDA ligand forms a stable, bicyclic structure with boron that is exceptionally robust to a wide array of synthetic conditions, including chromatography.[9][10] MIDA boronates are often described as "slow-release" forms of boronic acids. They are generally unreactive in Suzuki couplings until a mild aqueous base is used to hydrolyze the MIDA group, liberating the free, reactive boronic acid in situ.[9][10] This strategy is particularly powerful for notoriously unstable building blocks, such as 2-heteroaryl boronic acids, preventing their decomposition before they can engage in the catalytic cycle.[10]
Potassium Aryltrifluoroborates (R-BF₃K)
These crystalline salts are exceptionally stable to air and moisture and can be stored indefinitely without degradation.[11] They are prepared by treating boronic acids or esters with potassium hydrogen fluoride (KHF₂).[11][12] In the Suzuki reaction, the trifluoroborate must first hydrolyze to the corresponding boronic acid or a related boronate species before transmetalation can occur. This activation step typically requires a base.[11] They offer excellent reactivity and have proven effective in a wide range of couplings, tolerating many functional groups.[12][13] Their high stability and distinct reactivity profile make them a valuable alternative, especially when other boron reagents fail.
At a Glance: Comparative Properties
| Feature | Boronic Acids | Pinacol Boronate Esters | MIDA Boronates | Potassium Trifluoroborates |
| Stability | Low to moderate; prone to decomposition and boroxine formation.[2][4] | High; often crystalline solids with long shelf-life.[5][6] | Very high; stable to chromatography and many reaction conditions. | Very high; indefinitely stable crystalline solids.[11] |
| Reactivity | Generally highest; fastest reaction rates.[2] | High, but often slightly lower than parent boronic acid.[2] | Low (protected); requires in situ deprotection for reaction.[10] | High upon activation with base.[11] |
| Handling | Can be challenging; requires inert atmosphere for long-term storage.[2] | Easy; bench-stable and straightforward to handle. | Easy; bench-stable crystalline solids. | Easy; bench-stable crystalline solids.[11] |
| Purification | Can be difficult; often requires conversion to an ester. | Easy via standard chromatography. | Easy via standard chromatography.[9] | Easy via recrystallization. |
| Key Advantage | High intrinsic reactivity. | Excellent balance of stability and reactivity.[2] | Enables use of highly unstable boronic acids via slow release.[10] | Exceptional stability and unique reactivity profile.[11][13] |
| Common Issue | Protodeboronation, boroxine formation.[2] | Slower reaction rates compared to boronic acid. | Requires a specific deprotection step. | Requires hydrolysis before transmetalation.[11] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The choice of boron reagent directly impacts the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
Caption: The Suzuki-Miyaura cycle and the activation pathways for different boron reagents.
Experimental Protocols: A Representative Comparison
To illustrate the practical differences, here are representative protocols for the coupling of 4-bromotoluene with the corresponding phenylboronic acid derivative.
Reaction: Phenylboronic acid derivative + 4-bromotoluene → 4-methylbiphenyl
General Setup: To an oven-dried Schlenk flask is added the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The solvent and base are added, followed by the boron reagent (typically 1.1-1.5 equiv). The reaction is heated as specified and monitored by TLC or GC/MS.
Protocol 1: Using Phenylboronic Acid
-
Boron Reagent: Phenylboronic acid (1.2 equiv)
-
Base: 2M aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: Toluene (5 mL)
-
Temperature: 80-100 °C
-
Notes: Boronic acid should be fresh or properly stored. Reaction is often rapid, but monitoring for protodeboronation of the starting material is advised.
Protocol 2: Using Phenylboronic Acid Pinacol Ester
-
Boron Reagent: Phenylboronic acid pinacol ester (1.2 equiv)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Dioxane/H₂O (4:1, 5 mL)
-
Temperature: 90-100 °C
-
Notes: This protocol is very robust and reproducible. The solid pinacol ester is easy to weigh and handle in air. Reaction times may be slightly longer than with the boronic acid.
Protocol 3: Using Potassium Phenyltrifluoroborate
-
Boron Reagent: Potassium phenyltrifluoroborate (1.2 equiv)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF/H₂O (10:1, 5.5 mL) or isopropanol/H₂O.[14]
-
Temperature: Reflux (approx. 70-80 °C)
-
Notes: The choice of base is critical for efficient hydrolysis and coupling.[11] Cesium carbonate is often highly effective. The reaction is insensitive to oxygen.[11]
Conclusion and Strategic Selection
The evolution of boronic acid derivatives has transformed the Suzuki-Miyaura coupling from a powerful reaction into a remarkably versatile and user-friendly platform for molecular construction.
-
Choose Boronic Acids when reaction speed is the highest priority and the reagent's stability is not a concern.[2]
-
Choose Pinacol Boronate Esters as the reliable, stable, and easy-to-handle default for a wide range of applications, especially in complex, multi-step syntheses.[2][5]
-
Choose MIDA Boronates when working with notoriously unstable boronic acids (e.g., certain heteroaromatics) that would otherwise decompose under reaction conditions.[9][10]
-
Choose Potassium Trifluoroborates for their exceptional bench stability and when seeking an alternative that may succeed where other boron reagents have failed.[11]
By understanding the distinct advantages and causal chemical principles behind each class of reagent, researchers can strategically navigate the boron landscape to accelerate discovery and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Senior Application Scientist's Guide to Confirming the Purity of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the purity of starting materials is not merely a matter of good practice; it is a critical determinant of reaction yield, impurity profile, and ultimately, the success of the synthetic campaign. 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in Suzuki-Miyaura couplings, is no exception.[1][2][3] Its pinacol ester moiety, while conferring stability compared to the free boronic acid, also introduces specific analytical challenges.[4][5] This guide provides a comparative analysis of the essential analytical methods for rigorously confirming the purity of this vital reagent, grounded in both theoretical principles and practical, field-proven insights.
The Critical Nature of Purity for Boronic Esters
The efficacy of this compound in a Suzuki-Miyaura coupling is directly correlated to its purity. Common impurities can act as catalytic poisons, introduce unwanted side products, or reduce the overall yield of the desired product. The most prevalent impurities arise from the manufacturing process or degradation and include:
-
3-Chlorophenylboronic acid: The product of hydrolysis of the pinacol ester. While it is the active species in the coupling reaction, its presence as an impurity complicates stoichiometry and can indicate improper handling or storage.[4][5][6]
-
Triphenylboroxin: The cyclic trimer anhydride formed from the self-condensation of the corresponding boronic acid.[7]
-
Homocoupling products: Dimers formed from the coupling of two molecules of the boronic acid or ester, a known side reaction in Suzuki couplings.[8][9][10]
-
Residual starting materials and solvents: From the synthesis of the boronic ester, such as bis(pinacolato)diboron.[1]
A multi-faceted analytical approach is therefore essential to identify and quantify these potential contaminants.
Comparative Analysis of Analytical Methodologies
No single analytical technique can provide a complete purity profile. A synergistic combination of chromatographic and spectroscopic methods is required. The following sections compare the most effective techniques, outlining their principles, experimental protocols, and the specific insights they provide.
Workflow for Purity Assessment
Caption: Overall workflow for the comprehensive purity analysis of boronic esters.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone for quantitative purity assessment of boronic esters. It excels at separating the target compound from its non-volatile impurities.
Principle of Operation: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices: A significant challenge in the RP-HPLC analysis of pinacol boronate esters is their susceptibility to on-column hydrolysis, which can artificially inflate the quantity of the corresponding boronic acid.[2][4][6] Method development must therefore focus on minimizing this degradation.[6][11][12][13] The choice of column, mobile phase pH, and diluent are critical. Using columns with low silanol activity (e.g., Waters XTerra MS C18) and avoiding acidic modifiers in the mobile phase can significantly reduce on-column hydrolysis.[5][6][12][13] Aprotic solvents like acetonitrile are the preferred diluents to prevent pre-injection hydrolysis.[11][14]
Detailed Experimental Protocol (HPLC-UV):
-
Instrumentation: UHPLC/HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation:
| Compound | Retention Time (min) | Relative Response Factor (RRF) |
| This compound | ~12.5 | 1.00 |
| 3-Chlorophenylboronic acid | ~4.2 | 1.15 |
| Bis(3-chlorophenyl) | >15 | 0.85 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis.
Principle of Operation: The sample is vaporized and separated based on boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information for structural elucidation.
Causality Behind Experimental Choices: While the target boronic ester itself has a relatively high boiling point, GC-MS is invaluable for detecting residual solvents and starting materials like pinacol. Direct analysis of the boronic ester can be challenging due to thermal lability. However, it is an excellent technique for detecting related volatile impurities.[1] For certain boronic species, derivatization may be necessary to improve volatility and thermal stability.[1]
Detailed Experimental Protocol (GC-MS):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or MTBE at 1-2 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation and confirmation of the primary component. ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency, which is dependent on their local chemical environment.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The characteristic singlet for the 12 methyl protons of the pinacol group around 1.3 ppm is a key diagnostic signal.
-
¹³C NMR: Offers insight into the carbon skeleton of the molecule.
-
¹¹B NMR: This is particularly useful for organoboron compounds. The chemical shift of the boron atom is highly indicative of its coordination state.[15] A trigonal planar (sp²) boron in a boronic ester typically resonates around +20 to +30 ppm, while a tetrahedral (sp³) boronate anion (formed upon hydrolysis and reaction with a diol) will show a significant upfield shift.[15][16] This makes ¹¹B NMR a sensitive probe for hydrolysis.[15][17]
Detailed Experimental Protocol (NMR):
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is generally preferred to minimize hydrolysis.
-
¹H NMR: Acquire a standard proton spectrum. Key signals for this compound in CDCl₃ are approximately:
-
δ 7.8-7.3 (m, 4H, Ar-H)
-
δ 1.35 (s, 12H, -C(CH₃)₂)
-
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. A single peak around δ 25-30 ppm is expected for the boronic ester. The presence of a signal near δ 19 ppm could indicate boric acid.[17]
-
Quantitative NMR (qNMR): For the highest accuracy in purity determination without the need for a specific reference standard of the analyte, qNMR can be employed using a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.
Principle of Operation: IR radiation is passed through a sample, and the absorption of specific frequencies corresponding to the vibrational energies of molecular bonds is measured.
Causality Behind Experimental Choices: For this compound, FTIR is primarily a confirmatory technique. The key vibrational bands to look for are the B-O and C-O stretches of the dioxaborolane ring. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is indicative of a low content of the hydrolyzed boronic acid.[18]
Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1350 | B-O stretch[19] |
| ~1140 | C-O stretch[20] |
| ~850 | C-H bend (aromatic) |
Method Comparison Summary
| Analytical Method | Primary Application | Strengths | Limitations |
| HPLC/UPLC | Quantitative purity and impurity profiling | High resolution, high sensitivity, excellent for non-volatile impurities | Potential for on-column hydrolysis of the analyte[2][6] |
| GC-MS | Analysis of volatile/semi-volatile impurities | Excellent for residual solvents and volatile starting materials, provides mass data for identification | Not suitable for non-volatile impurities or thermally labile compounds |
| NMR | Structural elucidation and identification | Provides unambiguous structural information, ¹¹B NMR is specific for boron species | Lower sensitivity compared to chromatographic methods for trace impurities |
| FTIR | Functional group confirmation | Fast, non-destructive, good for confirming the presence of the boronate ester | Not quantitative, limited use for complex mixture analysis |
Conclusion and Recommendations
A robust and reliable assessment of the purity of this compound necessitates a multi-technique approach.
-
Initial Confirmation: Use NMR (¹H and ¹¹B) and FTIR for initial identity confirmation and to quickly screen for significant hydrolysis.
-
Quantitative Analysis: Employ a carefully developed RP-HPLC method, optimized to minimize on-column hydrolysis, for the primary quantitative purity assay. This will provide the most accurate assessment of non-volatile impurities like the free boronic acid and homocoupling products.
-
Volatile Impurity Screening: Utilize GC-MS to screen for and quantify any residual solvents or volatile starting materials from the synthesis.
By integrating the data from these complementary methods, researchers and drug development professionals can proceed with confidence, knowing that the quality of their starting material is rigorously confirmed, thereby mitigating risks in downstream synthetic applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Reactivity Guide to 2-, 3-, and 4-Chlorophenyl Boronic Esters in Suzuki-Miyaura Coupling
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which form the backbone of countless pharmaceutical agents and advanced materials. The choice of substrate, particularly the boronic acid or ester, is critical to reaction success, influencing rate, yield, and purity. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-chlorophenyl boronic esters, grounding the discussion in mechanistic principles and providing a framework for empirical validation.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand the reactivity differences between the chlorophenyl boronic ester isomers, one must first appreciate the fundamental steps of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group from the boronic ester is transferred to the palladium center. It requires activation of the boronic ester by a base to form a more nucleophilic boronate species. The reactivity of the boronic ester directly impacts the efficiency of this step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Invisible nodes for labels ArX [label="Ar-X", shape=plaintext]; Boronate [label="Ar'-B(OR)₂(OH)⁻", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext];
// Edges PdII_Diaryl -> Pd0 [label=" ", arrowhead=vee, color="#34A853"]; PdII_Aryl -> PdII_Diaryl [label=" ", arrowhead=vee, color="#EA4335"]; Pd0 -> PdII_Aryl [label=" ", arrowhead=vee, color="#4285F4"];
// Edge Labels PdII_Diaryl -> RedElim [dir=none, color="#34A853"]; RedElim -> Pd0 [dir=none, color="#34A853"]; PdII_Aryl -> Transmetalation [dir=none, color="#EA4335"]; Transmetalation -> PdII_Diaryl [dir=none, color="#EA4335"]; Pd0 -> OxAdd [dir=none, color="#4285F4"]; OxAdd -> PdII_Aryl [dir=none, color="#4285F4"];
// Input/Output Edges ArX -> OxAdd [label=" ", arrowhead=vee, style=dashed, color="#5F6368"]; Boronate -> Transmetalation [label=" ", arrowhead=vee, style=dashed, color="#5F6368"]; RedElim -> Product [label=" ", arrowhead=vee, style=dashed, color="#5F6368"]; }
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Guiding Principles: Steric and Electronic Effects on Reactivity
The positional isomerism of the chloro-substituent dramatically alters the electronic and steric profile of the boronic ester, leading to a predictable hierarchy of reactivity.
-
Electronic Effects : The chlorine atom exerts a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M). In the meta and para positions, the inductive effect dominates, decreasing electron density on the aromatic ring. This enhances the Lewis acidity of the boron atom, facilitating the formation of the boronate complex with the base and promoting the subsequent transmetalation step.
-
Steric Hindrance : This is the most significant factor for the ortho-isomer. A substituent adjacent to the boronic ester group physically obstructs the approach of the bulky palladium complex. This steric clash can severely retard or even inhibit the transmetalation step, which requires precise geometric alignment of the reacting species.[1][2][3]
Based on these principles, the expected reactivity order is: 4-chlorophenyl > 3-chlorophenyl >> 2-chlorophenyl .
Experimental Design for a Comparative Kinetic Study
To empirically validate the theoretical reactivity trend, a standardized kinetic experiment is essential. The following protocol is designed to provide a reliable, side-by-side comparison of the three isomers. The core principle is to keep all variables constant except for the boronic ester isomer.
// Connections prep3 -> react; prep4 -> react; prep5 -> react; react -> monitor; monitor -> quench; quench -> analyze; analyze -> plot; plot -> compare; }
Figure 2: Workflow for Comparative Reactivity Analysis.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole (Aryl Halide Partner)
-
2-Chlorophenyl boronic acid pinacol ester
-
3-Chlorophenyl boronic acid pinacol ester
-
4-Chlorophenyl boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst Precursor)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
1,4-Dioxane/Water (10:1 v/v) (Solvent)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the active catalyst by pre-mixing Pd(OAc)₂ (1 mol%) and PPh₃ (3 mol%) in dioxane.
-
Reaction Setup: To each of three identical, oven-dried Schlenk flasks equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), K₂CO₃ (2.0 mmol), and the internal standard.
-
Isomer Addition: To flask #1, add 2-chlorophenyl boronic acid pinacol ester (1.2 mmol). To flask #2, add 3-chlorophenyl boronic acid pinacol ester (1.2 mmol). To flask #3, add 4-chlorophenyl boronic acid pinacol ester (1.2 mmol).
-
Initiation: Evacuate and backfill each flask with argon three times. Add the dioxane/water solvent (10 mL) followed by the catalyst stock solution via syringe.
-
Execution & Monitoring: Place all three flasks simultaneously into a preheated oil bath at 80°C and begin vigorous stirring. At specified time points (e.g., 0, 10, 20, 40, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately quench each aliquot in a vial containing diethyl ether (1 mL) and a small amount of silica gel. Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the biaryl product relative to the internal standard.
-
Data Processing: Plot the yield of the product as a function of time for each of the three isomers to determine the initial reaction rate and final conversion.
Expected Results and Data Interpretation
A kinetic study performed according to the protocol above is expected to yield data that can be summarized as follows:
| Isomer | Relative Initial Rate | Yield after 60 min (%) | Key Influencing Factor |
| 4-Chlorophenyl | ~100 | >95% | Electronic Activation: Strong inductive effect enhances boron's Lewis acidity with no steric hindrance. |
| 3-Chlorophenyl | ~75 | ~70-80% | Electronic Activation: Inductive effect is present but slightly attenuated compared to the para position. |
| 2-Chlorophenyl | <10 | <15% | Steric Hindrance: The ortho-chloro group severely impedes the approach to the palladium center, overriding electronic effects.[1][2] |
Analysis of Trends:
-
4-Chlorophenyl Boronic Ester (Highest Reactivity): This isomer consistently demonstrates the fastest reaction rates and highest yields. The para-positioning of the electron-withdrawing chlorine atom optimally activates the molecule for transmetalation without imposing any steric penalty.
-
3-Chlorophenyl Boronic Ester (Intermediate Reactivity): The reactivity is measurably lower than the 4-isomer but significantly higher than the 2-isomer. The inductive electron-withdrawing effect is still beneficial for the transmetalation step, and the absence of steric hindrance allows for efficient coupling.
-
2-Chlorophenyl Boronic Ester (Lowest Reactivity): This isomer is by far the least reactive. The overwhelming steric bulk of the ortho-chlorine atom prevents the boronic ester from effectively coordinating with the palladium(II) complex.[3] This steric inhibition is the rate-determining factor, leading to very slow conversion and low yields under standard conditions. Overcoming this may require specialized bulky ligands, higher temperatures, or longer reaction times.
Conclusion and Practical Recommendations
The reactivity of chlorophenyl boronic esters in Suzuki-Miyaura coupling is definitively governed by the position of the chloro substituent, following the clear trend: 4- (para) > 3- (meta) >> 2- (ortho) .
-
For Efficiency and High Throughput: Researchers aiming for rapid and high-yielding synthesis of chlorinated biaryls should prioritize the 4-chlorophenyl boronic ester .
-
For Meta-Substituted Targets: The 3-chlorophenyl boronic ester is a reliable substrate, exhibiting good reactivity, though it may require slightly longer reaction times than its para-counterpart.
-
For Ortho-Substituted Targets: The synthesis of 2-chlorinated biaryls presents a significant challenge. Scientists must anticipate sluggish reactions and be prepared to employ more forceful conditions or advanced catalytic systems specifically designed to overcome severe steric hindrance.[3]
By understanding these fundamental structure-activity relationships, chemists can make more informed decisions in their synthetic design, saving valuable time and resources in the development of novel chemical entities.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
A Researcher's Practical Guide: High-Performance Alternatives to Suzuki Coupling for Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is an undisputed titan in the world of C-C bond formation, celebrated for its operational simplicity and broad functional group tolerance. However, when the substrate is an inexpensive but notoriously unreactive aryl chloride, the limitations of the classic Suzuki protocol can become apparent. The formidable strength of the C-Cl bond often necessitates high catalyst loadings, elevated temperatures, and sophisticated, costly ligands to achieve satisfactory yields, driving researchers to seek more efficient alternatives.[1][2]
This guide offers an in-depth, comparative analysis of the premier alternative cross-coupling methodologies for aryl chlorides. We will move beyond a simple listing of reactions to explore the mechanistic rationale behind experimental choices, providing field-tested insights into the Buchwald-Hartwig, Negishi, Stille, Sonogashira, and Heck reactions. This content is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the ideal coupling strategy for their specific synthetic challenges.
The Core Challenge: Activating the C-Cl Bond
Aryl chlorides are highly desirable starting materials in industrial and pharmaceutical synthesis due to their low cost and vast commercial availability. The primary obstacle to their widespread use in cross-coupling is the strength of the carbon-chlorine bond. The initial oxidative addition of the aryl chloride to the low-valent metal catalyst (typically Pd(0) or Ni(0)) is the crucial, and often rate-limiting, step of the catalytic cycle.[3] Overcoming this high activation barrier requires catalyst systems with specific attributes—typically bulky, electron-rich ligands—that can promote the insertion of the metal center into the robust C-Cl bond.[1][3]
A Comparative Look at Key Alternative Methodologies
The following sections dissect the most effective alternatives to the Suzuki reaction for aryl chloride coupling. Each reaction possesses a unique profile regarding its organometallic nucleophile, tolerance to functional groups, and operational demands.
Buchwald-Hartwig Amination: The Gold Standard for C-N Bond Formation
While not a C-C coupling reaction, the Buchwald-Hartwig amination is arguably the most important palladium-catalyzed method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[4] For aryl chlorides, this reaction is exceptionally effective, relying on catalyst systems composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand, such as XPhos, SPhos, or RuPhos.[5][6][7]
Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl chloride to the Pd(0) complex. This is followed by coordination of the amine and deprotonation by a strong base (e.g., NaOtBu) to form a palladium-amido complex. The final, product-forming step is reductive elimination, which yields the desired aryl amine and regenerates the active Pd(0) catalyst.[4]
Advantages:
-
Direct and Efficient: Provides a highly reliable route to aryl amines from a vast range of primary and secondary amines.[6][8]
-
Excellent Functional Group Tolerance: Compatible with a wide array of functional groups on both coupling partners.[6][8]
Limitations:
-
Strong Base Requirement: The requisite strong bases can be incompatible with sensitive functional groups on the substrates.
-
Ligand Sensitivity: Optimal results often depend on careful selection of the phosphine ligand for a given substrate pair.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
A Comparative Guide to the Kinetic Performance of Substituted Phenylboronic Esters in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds. In the vast landscape of drug discovery and development, where the rapid and efficient synthesis of complex molecules is paramount, understanding the nuances of this powerful reaction is critical. The choice of the organoboron reagent, specifically the substituted phenylboronic acid or its ester derivative, can profoundly impact reaction kinetics, and consequently, yields and efficiency.
This guide provides an in-depth comparative analysis of the kinetic performance of various substituted phenylboronic esters in Suzuki-Miyaura reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern the observed reactivity, supported by experimental data from the literature. Our aim is to equip you, the practicing scientist, with the insights necessary to make informed decisions in your synthetic endeavors.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To appreciate the influence of the phenylboronic ester on reaction kinetics, we must first understand the fundamental steps of the Suzuki-Miyaura catalytic cycle. The reaction is a palladium-catalyzed process that can be dissected into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. The rate of this step is largely dictated by the nature of the organic halide, with reactivity generally following the trend I > OTf > Br > Cl.[1]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process typically requires the activation of the boronic acid or ester by a base to form a more nucleophilic boronate species. The structure and electronic properties of the boronic ester play a significant role in the efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.
The overall rate of the Suzuki-Miyaura reaction is determined by the slowest of these three steps, known as the rate-determining step. While oxidative addition is often rate-limiting, particularly with less reactive aryl chlorides, the transmetalation step can become the bottleneck depending on the nature of the organoboron reagent and the reaction conditions.[2]
Experimental Protocol for Kinetic Analysis
To quantitatively compare the performance of different substituted phenylboronic esters, a standardized kinetic experiment is essential. The following protocol outlines a general procedure for monitoring the reaction progress, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the formation of the product over time.
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of a common aryl halide with a series of substituted phenylboronic esters.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand)
-
Aryl halide (e.g., 4-bromoanisole)
-
A series of substituted phenylboronic esters (e.g., pinacol esters of 4-methoxyphenylboronic acid, phenylboronic acid, and 4-nitrophenylboronic acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a heating block or oil bath
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, the aryl halide (1.0 mmol), the substituted phenylboronic ester (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Initiation: Add the anhydrous solvent to the vial, and place it in a pre-heated heating block or oil bath set to the desired reaction temperature (e.g., 80 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering it through a small plug of silica gel to remove the catalyst and base. Analyze the filtrate by GC or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Below is a visual representation of the experimental workflow:
Data Presentation: Comparative Kinetic Data
The following tables summarize experimental data from the literature, comparing the kinetic performance of different boronic esters and the effect of substituents on the phenyl ring.
Table 1: Comparison of Relative Transmetalation Rates for Different Boronic Ester Moieties
| Entry | Boronic Ester Type | Relative Rate (k_rel) | Plausible Rationale for Rate Difference |
| 1 | Boronic Acid | 1.0 | Baseline for comparison. |
| 2 | Catechol Ester | ~4.2 | The electron-withdrawing nature of the catechol ring can enhance the Lewis acidity of the boron atom, but the rigid structure may also facilitate the pre-transmetalation complex formation.[3] |
| 3 | Glycol Ester | ~23 | The less sterically hindered and more electron-donating glycol moiety, compared to catechol, leads to a significant rate enhancement. This suggests that the electronic properties of the oxygen atoms are crucial.[3] |
| 4 | Pinacol Ester | Slower than boronic acid | The steric bulk of the four methyl groups on the pinacol moiety hinders the approach of the boron reagent to the palladium center, slowing down the transmetalation step.[3] |
Data is conceptually based on the findings of Denmark, S. E., et al.[3]
Table 2: Hammett Study of para-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Entry | Substituent (p-X) on Phenylboronic Acid | Hammett Constant (σ_p) | Relative Rate (k_rel) | Plausible Rationale for Rate Difference |
| 1 | -OCH₃ | -0.27 | ~2.5 | The strong electron-donating methoxy group increases the nucleophilicity of the ipso-carbon, accelerating the transmetalation step. |
| 2 | -CH₃ | -0.17 | ~1.8 | The electron-donating methyl group enhances the rate of transmetalation. |
| 3 | -H | 0.00 | 1.0 | Unsubstituted phenylboronic acid serves as the reference point. |
| 4 | -F | 0.06 | ~0.8 | The weakly electron-withdrawing fluorine atom slightly decreases the rate of transmetalation. |
| 5 | -CF₃ | 0.54 | ~0.3 | The strongly electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the aryl group, thereby slowing down the transmetalation step. |
Relative rate data is conceptually derived from the Hammett plot presented by Fletcher, S. P., et al. and general principles of substituent effects in Suzuki-Miyaura reactions.[4]
Comparative Analysis and Mechanistic Insights
The data presented in Tables 1 and 2 clearly demonstrate that both the ester moiety and the substituents on the phenyl ring of the boronic ester have a profound impact on the kinetics of the Suzuki-Miyaura reaction.
The Role of the Boronic Ester Moiety:
The work by Denmark and coworkers has been instrumental in elucidating the role of the boronic ester in the transmetalation step.[3] Their findings indicate that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid. The significant rate enhancement observed with the glycol ester compared to the boronic acid and the catechol ester highlights the delicate balance of steric and electronic effects. The increased electron density on the oxygen atoms of the glycol ester likely enhances the nucleophilicity of the ipso-carbon of the phenyl ring, facilitating its transfer to the palladium center. Conversely, the steric hindrance of the pinacol ester significantly impedes this process.
The Influence of Phenyl Substituents (Hammett Analysis):
The Hammett plot data for para-substituted phenylboronic acids reveals a clear trend: electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.[4] This is consistent with the generally accepted mechanism where the transmetalation step involves the transfer of an aryl group from the more electropositive boron to the more electronegative palladium. Electron-donating groups increase the electron density on the ipso-carbon of the phenyl ring, making it more nucleophilic and thus more readily transferred to the electron-deficient palladium(II) center. The positive slope of a Hammett plot (log(k/k₀) vs. σ) for the aryl halide and the negative slope for the arylboronic acid would support this mechanistic picture.
The relationship between substituent electronic effects and the rate of transmetalation can be visualized as follows:
Conclusion and Practical Implications
The kinetic studies of Suzuki-Miyaura reactions involving substituted phenylboronic esters provide invaluable insights for the practicing chemist. The key takeaways from this guide are:
-
The Boronic Ester is Not Just a Protecting Group: The choice of the diol used to form the boronic ester has a significant impact on the reaction rate. For faster reactions, less sterically hindered and more electron-rich esters like glycol esters may be advantageous.
-
Electronics of the Phenyl Ring are Paramount: Electron-donating substituents on the phenylboronic ester accelerate the transmetalation step, leading to faster overall reaction rates. Conversely, electron-withdrawing groups can significantly slow down the reaction.
-
Informed Reagent Selection: When designing a synthesis, particularly for complex molecules where reaction efficiency is crucial, a careful consideration of the electronic and steric properties of the phenylboronic ester is warranted. For challenging couplings, employing a more reactive boronic ester derivative could be a viable strategy to improve reaction outcomes.
By understanding the interplay of these factors, researchers can move beyond trial-and-error approaches and rationally design more efficient and robust Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Substituted Biaryls
The construction of carbon-carbon bonds between aromatic rings is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. Biaryl and heteroaryl-aryl motifs are privileged structures found in countless biologically active molecules. The specific introduction of a 3-chlorophenyl group is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding interactions.
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a critical, air-stable, and readily available building block for introducing this valuable moiety. As a pinacol boronic ester, it offers significant advantages over the corresponding boronic acid, including enhanced stability and easier purification, while displaying excellent reactivity in the Suzuki-Miyaura cross-coupling reaction.
This guide provides a comprehensive review of the key parameters governing the yield and success of coupling reactions involving this reagent. Rather than a simple catalogue of disparate results, this document synthesizes field-proven insights to offer a predictive framework for optimizing reaction conditions. We will dissect the causality behind experimental choices, present detailed protocols, and provide data-driven recommendations to empower researchers to achieve high-yielding syntheses.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reactions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Comparative Analysis of Reaction Parameters and Yields
The success of coupling this compound hinges on the judicious selection of four key components: the aryl halide, the palladium catalyst/ligand system, the base, and the solvent. The optimal combination is highly dependent on the nature of the coupling partner.
Data-Driven Recommendations for Optimal Conditions
The following table synthesizes data from high-yield couplings of analogous systems to provide robust starting points for various classes of aryl and heteroaryl halides.
| Aryl Halide Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Recommended Solvent | Expected Yield Range | Key Considerations & References |
| Electron-Neutral/Rich Aryl Bromide (e.g., 4-Bromoanisole) | Pd(OAc)₂ (1-2) or Pd₂(dba)₃ (1) | SPhos or XPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) or Toluene | >90% | Standard conditions are highly effective. The bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[1][2] |
| Electron-Poor Aryl Bromide (e.g., 4-Bromobenzonitrile) | Pd(PPh₃)₄ (3-5) | (None) | K₂CO₃ or K₃PO₄ (3) | 1,4-Dioxane or DME | 85-95% | The electron-deficient nature of the halide accelerates oxidative addition, allowing for the use of classical, less expensive catalyst systems.[2][3] |
| Sterically Hindered Aryl Bromide (e.g., 2-Bromotoluene) | Pd₂(dba)₃ (1.5) | Buchwald Ligands (e.g., RuPhos, BrettPhos) (3-6) | K₃PO₄ or Cs₂CO₃ (3) | Toluene or 1,4-Dioxane | 75-90% | Steric hindrance requires highly active catalysts with bulky ligands to facilitate the approach to the C-Br bond and prevent catalyst decomposition.[4] |
| Heteroaryl Bromide (π-rich) (e.g., 5-Bromoindazole) | Pd(dppf)Cl₂ (5) | (None) | K₂CO₃ (3) | DME | 70-85% | These substrates can coordinate to the palladium center, potentially inhibiting catalysis. Dppf is a robust ligand for these systems.[5] |
| Heteroaryl Chloride (π-deficient) (e.g., 2,4-Dichloropyrimidine) | Pd(PPh₃)₄ (0.5-5) | (None) | K₂CO₃ or K₃PO₄ (3) | 1,4-Dioxane | 60-90% | The C-Cl bond is less reactive, but electronic activation from the pyrimidine ring facilitates the coupling. Microwave irradiation can dramatically shorten reaction times.[3][6] |
| General Aryl Chloride (e.g., Chlorobenzene) | Pd(OAc)₂ (1-2) | Ad₂PⁿBu (3-6) | LiOᵗBu (3-6) | 1,4-Dioxane/H₂O (4:1) | 65-94% | Coupling unactivated aryl chlorides is the most challenging application and requires highly active, specialized catalyst systems with bulky, electron-rich ligands and a strong base.[7] |
Expert Discussion: Causality Behind Experimental Choices
The Catalyst-Ligand System: The Heart of Reactivity
The choice of the palladium source and, more critically, the phosphine ligand dictates the catalyst's activity and stability.
-
For Aryl Bromides and Iodides: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are often sufficient, particularly for electron-poor or unhindered substrates.[3] The four phosphine ligands provide a stable complex from which the active 14-electron Pd(0) species is generated in situ.
-
For Aryl Chlorides: The C-Cl bond is significantly stronger and less polar than the C-Br bond, making oxidative addition the most challenging step. To overcome this high activation barrier, modern catalyst systems are required. These typically involve a simple Pd(II) or Pd(0) precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich alkylphosphine ligand such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃).[7][8] The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while the strong electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.
The Role of the Base and Solvent
The base is not merely a spectator; it is essential for the transmetalation step.
-
Mechanism of Action: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) reacts with the boronic ester in the presence of water to form a highly nucleophilic boronate "ate" complex ([Ar-B(OR)₂(OH)]⁻). This anionic species readily transfers its aryl group to the electropositive Pd(II) center.
-
Choice of Base: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are the most common choices, offering a good balance of reactivity and cost. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing higher yields in challenging couplings, albeit at a higher cost. For particularly difficult couplings like those involving aryl chlorides, a very strong, non-nucleophilic base like lithium tert-butoxide (LiOᵗBu) may be required to drive the reaction.[7]
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a classic choice. The water is crucial for dissolving the inorganic base and participating in the formation of the active boronate complex. Anhydrous conditions can be employed, especially with soluble bases like potassium trimethylsilanolate (TMSOK), which can prevent the undesirable side reaction of protodeboronation (cleavage of the C-B bond by a proton source).[9]
Validated Experimental Protocol: A High-Yield Model System
This protocol describes a representative Suzuki-Miyaura coupling of this compound with an electron-poor heteroaryl chloride, 2,4-dichloropyrimidine. It is designed as a self-validating system based on best practices for achieving high yields with challenging substrates.[3][6]
Workflow Diagram
Step-by-Step Methodology
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (the dichloropyrimidine).
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed (typically 4-12 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-(3-chlorophenyl)pyrimidine product.
Conclusion
This compound is a robust and versatile reagent for the synthesis of 3-substituted biaryl compounds via the Suzuki-Miyaura reaction. Achieving high yields is not a matter of chance but of rational design based on the electronic and steric properties of the coupling partner. For simple aryl bromides, classical Pd(PPh₃)₄ catalysts are often sufficient. However, for the increasingly important and challenging class of heteroaryl chlorides, success hinges on the use of modern, highly active catalyst systems composed of bulky, electron-rich phosphine ligands. By understanding the mechanistic principles and consulting the data-driven recommendations provided, researchers can significantly streamline the optimization process, enabling the efficient and predictable synthesis of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and effective disposal of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common reagent in organic synthesis. By understanding the inherent chemical properties and potential hazards of this compound, laboratory personnel can implement a disposal strategy that is both safe and compliant with regulatory standards.
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable synthetic tool, presents several health and safety risks that necessitate careful handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
A Safety Data Sheet (SDS) for a similar compound, 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane, further emphasizes the need for caution, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[2].
Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood, and personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation.[2] |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound should be approached systematically, from the point of waste generation to its final collection for professional disposal. The following workflow provides a detailed, step-by-step methodology.
References
A Researcher's Guide to the Safe Handling of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Operational and Safety Directive for Drug Development Professionals
The expanding role of boronic acids and their derivatives, such as 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, necessitates a robust understanding of their safe handling and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this reagent effectively, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear indication of the risks associated with this substance.[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications underscore the importance of minimizing direct contact and airborne exposure. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.
Safety Data Summary
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07: Exclamation Mark |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07: Exclamation Mark |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07: Exclamation Mark |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07: Exclamation Mark |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07: Exclamation Mark |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07: Exclamation Mark |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
2.1. Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that meet the ANSI Z87.1 standard are mandatory.
-
Enhanced Protection: When there is a risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles.[2]
2.2. Hand Protection
-
Recommended Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[3][4] Nitrile gloves offer good resistance to a range of chemicals, including weak acids and some organic solvents.[3][4]
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. For procedures with a higher risk of exposure, consider double-gloving. Change gloves immediately if they become contaminated.
2.3. Body Protection
-
A chemical-resistant laboratory coat should be worn and fully buttoned to protect the skin and personal clothing.
-
Ensure that the lab coat has long sleeves.
2.4. Respiratory Protection
-
Primary Engineering Control: All handling of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5]
-
Supplemental Respiratory Protection: In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6] The use of respirators requires proper training, fit-testing, and adherence to your institution's respiratory protection program.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this reagent at every stage is critical for safety and for preserving the integrity of the compound.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The container should be kept tightly closed to prevent hydrolysis from atmospheric moisture.
3.2. Weighing and Transferring the Solid Compound
Given that this compound can be an irritant and harmful if inhaled, the following procedure is recommended for weighing and transferring the solid:
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Gather all necessary equipment, including a clean, dry weighing vessel, spatula, and the reaction flask.
-
Inert Atmosphere (if required): For reactions sensitive to air and moisture, perform the weighing and transfer inside a glovebox under an inert atmosphere.[8]
-
Weighing:
-
Tare the weighing vessel on the analytical balance.
-
Carefully open the reagent container inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.
-
Securely close the reagent container immediately after dispensing.
-
-
Transfer to Reaction Vessel:
Emergency Procedures: Preparedness and Response
4.1. Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate the hazards.
-
Small Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the doors to the affected area to contain any vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[10]
-
4.2. First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][11]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][13]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations. As a halogenated organic compound, specific disposal protocols must be followed.
5.1. Waste Segregation
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
5.2. Container Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
5.3. Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinsate must be collected as liquid hazardous waste.
-
Secondary Decontamination: A wash with a basic solution can help to hydrolyze any residual boronic ester to the more water-soluble boronate salt, facilitating its removal. This wash solution should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.
5.4. Waste Pickup
Follow your institution's specific procedures for the storage and pickup of hazardous waste. Ensure that all containers are securely sealed and properly labeled before being transported to the central accumulation area.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a secure and productive research environment.
References
- 1. This compound | C12H16BClO2 | CID 10037225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. soscleanroom.com [soscleanroom.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
- 13. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
